SARS-CoV-2 Mpro-IN-12
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1H-indol-2-one |
InChI |
InChI=1S/C20H17NO3/c22-16(11-5-4-10-15-8-2-1-3-9-15)14-20(24)17-12-6-7-13-18(17)21-19(20)23/h1-13,24H,14H2,(H,21,23)/b10-4+,11-5+ |
InChI Key |
MZIDKDPPIHIDQR-ZVSIBQGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3NC2=O)O |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxindole-Based Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of oxindole-based inhibitors targeting the main protease (Mpro) of SARS-CoV-2. The emergence of oxindole scaffolds as a promising class of allosteric inhibitors offers a novel avenue for the development of antiviral therapeutics. This document details their binding kinetics, mechanism of inhibition, and the experimental protocols utilized for their characterization.
Introduction to Mpro as a Therapeutic Target
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are crucial for viral replication and transcription.[1][2] The catalytic activity of Mpro involves a Cys145-His41 catalytic dyad located in the active site.[3] Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.[4]
Oxindole-Based Inhibitors: A Non-Competitive, Allosteric Approach
Recent research has identified a novel class of oxindole-based compounds that inhibit Mpro through a non-competitive, reversible mechanism. Unlike competitive inhibitors that bind to the active site, these oxindole derivatives bind to allosteric sites, which are distinct from the substrate-binding domain. This allosteric modulation induces a conformational change in the enzyme, thereby hindering its catalytic activity without directly competing with the substrate.[5][6]
One such identified oxindole derivative has been shown to bind to allosteric sites #2 and #5 of the Mpro enzyme.[5][6] This binding is characterized by a stable interaction, leading to the inhibition of the protease's function.[5]
Quantitative Data on Oxindole-Based Mpro Inhibitors
The following table summarizes the available quantitative data for a representative oxindole-based allosteric Mpro inhibitor. The data highlights its inhibitory potency at the enzymatic level.
| Compound ID | Inhibition Type | IC50 (µM) | Ki (µM) | Target Sites | Reference |
| Oxindole Derivative 1 | Non-competitive, Reversible | 101.9 | 115 | Allosteric Sites #2 & #5 | [5][6] |
Mechanism of Action: Allosteric Inhibition Signaling Pathway
The binding of the oxindole-based inhibitor to the allosteric sites of Mpro initiates a series of conformational changes that ultimately lead to the inhibition of its catalytic activity. The precise signaling pathway is conceptualized as follows:
Caption: Allosteric inhibition of Mpro by an oxindole derivative.
The diagram illustrates that the oxindole inhibitor binds to the allosteric sites of the active Mpro enzyme. This binding event induces a conformational change in the protein structure, leading to an inactive conformation of Mpro. Consequently, the enzyme is no longer able to efficiently cleave the viral polyproteins, thus inhibiting viral replication.
Experimental Protocols
Enzymatic Inhibition Assay (Non-Competitive)
This protocol is adapted for determining the non-competitive inhibition kinetics of an oxindole-based Mpro inhibitor using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Oxindole inhibitor stock solution (in DMSO)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a series of dilutions of the Mpro substrate in the assay buffer.
-
Prepare a working solution of Mpro in the assay buffer.
-
-
Inhibitor Preparation:
-
Perform serial dilutions of the oxindole inhibitor stock solution in DMSO, and then dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer, the Mpro enzyme, and varying concentrations of the oxindole inhibitor.
-
Include control wells with Mpro and DMSO (no inhibitor) and wells with buffer only (background).
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding varying concentrations of the Mpro substrate to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm).
-
Monitor the increase in fluorescence over time (kinetic read) for at least 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the reaction velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten plots.
-
Use non-linear regression analysis to fit the data to the equation for non-competitive inhibition to determine Vmax, Km, and Ki. Alternatively, use a Lineweaver-Burk plot to visualize the non-competitive inhibition pattern (Vmax decreases, Km remains unchanged).
-
Cell-Based Antiviral Assay
This protocol describes a general method for evaluating the antiviral efficacy of Mpro inhibitors in a cellular context.[7][8][9]
Materials:
-
Vero E6 or A549-hACE2 cells
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Oxindole inhibitor stock solution (in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Cell Seeding:
-
Seed Vero E6 or A549-hACE2 cells in 96-well plates and incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the oxindole inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor.
-
Incubate for a short period (e.g., 1-2 hours).
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Include control wells with cells and virus (no inhibitor) and cells only (no virus, no inhibitor).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Antiviral Activity:
-
After incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to measure the cytopathic effect (CPE) of the virus.
-
The reduction in CPE in the presence of the inhibitor is indicative of its antiviral activity.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compound in uninfected cells to assess its therapeutic index (SI = CC50/EC50).
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for identifying and characterizing oxindole-based Mpro inhibitors.
Caption: Workflow for the discovery of oxindole-based Mpro inhibitors.
Caption: Experimental workflow for the validation of oxindole Mpro inhibitors.
Conclusion
Oxindole-based compounds represent a promising new class of SARS-CoV-2 Mpro inhibitors that act through an allosteric mechanism. Their non-competitive mode of action provides an alternative to active site-directed inhibitors and may offer advantages in overcoming resistance mutations. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further explore and optimize this important class of antiviral candidates. Future work should focus on expanding the structure-activity relationship studies, elucidating the precise molecular interactions at the allosteric sites through co-crystallography, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.
References
- 1. A potential allosteric inhibitor of SARS-CoV-2 main protease (Mpro) identified through metastable state analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro) — SBBC [rabehlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Unveiling the Molecular Embrace: A Technical Guide to the SARS-CoV-2 Mpro Binding Site in Complex with Calpain Inhibitor XII
For Immediate Release
A Deep Dive into the Structural Nuances of a Key COVID-19 Drug Target
This technical guide offers an in-depth exploration of the structural biology of the SARS-CoV-2 main protease (Mpro) in complex with Calpain Inhibitor XII. Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the precise interactions between Mpro and its inhibitors at the atomic level is paramount for the design of new and more potent therapeutics to combat COVID-19 and future coronavirus outbreaks. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding site, quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
The Mpro-Calpain Inhibitor XII Interface: A Structural Overview
The crystal structure of the SARS-CoV-2 Mpro in complex with Calpain Inhibitor XII (PDB ID: 6XFN) reveals an unexpected and insightful binding mode.[1][2] Unlike typical inhibitors that engage the canonical substrate-binding pockets, Calpain Inhibitor XII adopts an inverted conformation within the active site.[2] This unique orientation challenges conventional assumptions about inhibitor design for this enzyme.
The pyridinyl group of the inhibitor fits snugly into the S1 pocket of the protease, a pocket that is often occupied by a glutamine surrogate in other inhibitors.[1][2] A crucial hydrogen bond is formed between the pyridinyl nitrogen of the inhibitor and the imidazole ring of His163, an interaction identified as essential for its inhibitory activity.[2] This finding suggests that the S1 pocket can accommodate hydrophobic moieties, broadening the chemical space for potential Mpro inhibitors.[1] The norvaline and leucine side chains of Calpain Inhibitor XII, contrary to initial expectations, do not occupy the S1 and S2 pockets respectively, due to this inverted binding pose.[2]
The catalytic dyad of Mpro, comprising His41 and Cys145, is central to its proteolytic activity.[3][4] While Calpain Inhibitor XII is a non-covalent inhibitor, its binding within the active site effectively blocks substrate access to these catalytic residues. The active site itself is located in a cleft between two of the enzyme's three domains and is characterized by a series of subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate.[3][5]
Quantitative Analysis of Mpro-Inhibitor Interactions
The following table summarizes the key quantitative data associated with the crystallographic structure of the SARS-CoV-2 Mpro in complex with Calpain Inhibitor XII.
| Parameter | Value | Reference |
| PDB ID | 6XFN | [1][2] |
| Resolution (Å) | 1.70 | [1] |
| R-work | 0.205 | [1] |
| R-free | 0.232 | [1] |
| Space Group | C2 | [1] |
Experimental Protocols: From Gene to Structure
The determination of the Mpro-Calpain Inhibitor XII crystal structure involved a series of meticulous experimental procedures. The following sections detail the key methodologies employed.
Protein Expression and Purification of SARS-CoV-2 Mpro
-
Expression: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an E. coli expression vector.[6][7] The protein is then expressed in a suitable E. coli strain.
-
Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The polyhistidine tag on the recombinant Mpro allows it to bind to the column, while other proteins are washed away.
-
Tag Cleavage: The polyhistidine tag is often cleaved by a specific protease (e.g., TEV protease) to obtain the native Mpro sequence.
-
Further Purification: The protein is further purified using techniques like ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.
Crystallization of the Mpro-Inhibitor Complex
-
Complex Formation: Purified SARS-CoV-2 Mpro, at a concentration of approximately 5 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT, is incubated with the inhibitor.[8] The inhibitor is added to a final concentration of 5 mM, and the mixture is incubated for 1 hour at room temperature to allow for complex formation.[8]
-
Crystallization Screening: The Mpro-inhibitor complex is then subjected to crystallization screening using various commercially available screens and conditions. The sitting-drop vapor diffusion method is commonly employed.
-
Crystal Growth: For the Mpro-Calpain Inhibitor XII complex, diffraction-quality crystals were grown and subsequently flash-frozen in liquid nitrogen for data collection.[8]
X-ray Diffraction and Structure Determination
-
Data Collection: The frozen crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a previously determined Mpro structure as a search model. The initial model is then refined against the experimental data to improve its quality and fit to the electron density map. The final refined structure provides the atomic coordinates of the protein-inhibitor complex.
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. pubcompare.ai [pubcompare.ai]
In Vitro Screening of SARS-CoV-2 Mpro Inhibitor: A Technical Overview of Mpro-IN-12
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary in vitro screening results for SARS-CoV-2 Mpro-IN-12, an oxindole-based non-competitive reversible inhibitor of the SARS-CoV-2 main protease (Mpro). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of antiviral therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound was determined through in vitro enzymatic assays. The key quantitative metrics are summarized in the table below.
| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |
| This compound | 101.9 | 115 | Non-competitive, Reversible |
Table 1: In vitro inhibitory activity of this compound against SARS-CoV-2 Mpro.
Experimental Protocols
The following section details the methodologies employed for the in vitro screening of this compound.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
A fluorescence resonance energy transfer (FRET)-based assay was utilized to measure the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory potential of the test compound. This method relies on the cleavage of a specific fluorogenic substrate by the protease.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control (e.g., GC-376)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: 10 µL of recombinant SARS-CoV-2 Mpro (final concentration 0.5 µM) was pre-incubated with 2.5 µL of the diluted compound or DMSO (vehicle control) for 15 minutes at 37°C in the wells of a 96-well plate.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 12.5 µL of the FRET substrate (final concentration 20 µM) to each well.
-
Fluorescence Measurement: The fluorescence intensity was measured kinetically for 30 minutes at 37°C using a fluorescence plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Data Analysis: The rate of substrate cleavage was determined from the linear phase of the kinetic curve. The percent inhibition was calculated relative to the DMSO control. The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value was determined using the Cheng-Prusoff equation.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro screening of SARS-CoV-2 Mpro inhibitors.
Figure 1: Workflow for the in vitro FRET-based screening of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Mpro Inhibition Logical Diagram
The diagram below outlines the logical relationship in the inhibition of the SARS-CoV-2 main protease.
Figure 2: Logical diagram of SARS-CoV-2 Mpro inhibition by this compound.
References
Initial Characterization of SARS-CoV-2 Mpro-IN-12: A Technical Overview of an Oxindole-Based Allosteric Inhibitor
For Immediate Release
This technical guide provides an in-depth initial characterization of SARS-CoV-2 Mpro-IN-12, also identified as compound D026, a novel oxindole-based inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against COVID-19. Mpro-IN-12 has been identified as a non-competitive, reversible inhibitor, suggesting an allosteric mechanism of action, a promising avenue for antiviral drug design.[1]
Core Data Presentation
The antiviral activity of this compound has been quantitatively assessed, yielding key inhibitory values. These findings, derived from the initial biochemical screening, are summarized below.
| Parameter | Value | Description | Source |
| IC50 | 101.9 μM | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the Mpro enzyme by 50%. | [1] |
| Ki | 115 μM | The inhibition constant, indicating the binding affinity of the inhibitor to the Mpro enzyme. | [1] |
| Inhibition Type | Non-competitive, Reversible | The inhibitor binds to an allosteric site on the enzyme, not competing with the substrate, and the binding is not permanent. | [1] |
Mechanism of Action: Allosteric Inhibition of Mpro
SARS-CoV-2 Mpro is a cysteine protease that plays a critical role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins. The functional form of Mpro is a homodimer, and its catalytic activity is dependent on a Cys-His catalytic dyad in the active site.
Mpro-IN-12 acts as a non-competitive inhibitor, meaning it does not bind to the active site where the substrate would normally bind. Instead, it is proposed to bind to an allosteric site, a distinct site on the enzyme.[1] The binding of Mpro-IN-12 to this allosteric site induces a conformational change in the enzyme, which in turn alters the geometry of the active site, thereby reducing or preventing its catalytic activity. This allosteric inhibition disrupts the processing of viral polyproteins, ultimately halting viral replication.
Figure 1: Proposed allosteric inhibition of SARS-CoV-2 Mpro by Mpro-IN-12.
Experimental Protocols
The following are representative methodologies for the key experiments involved in the characterization of SARS-CoV-2 Mpro inhibitors like Mpro-IN-12. The specific details for the characterization of Mpro-IN-12 may vary from the protocols outlined below, which are based on established methods in the field.
Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against the Mpro enzyme.
a. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based substrate peptide with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Mpro-IN-12 (compound D026) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
b. Procedure:
-
Prepare serial dilutions of Mpro-IN-12 in the assay buffer.
-
In a 384-well plate, add a defined amount of the Mpro enzyme to each well, except for the negative control wells.
-
Add the serially diluted Mpro-IN-12 or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of Mpro-IN-12 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell-Based Antiviral Assay
This assay evaluates the ability of the inhibitor to protect host cells from virus-induced cytopathic effects (CPE).
a. Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Mpro-IN-12 (compound D026) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
b. Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of Mpro-IN-12 in cell culture medium.
-
Remove the old medium from the cells and add the diluted Mpro-IN-12 to the wells.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with a pre-determined titer of SARS-CoV-2. Include uninfected and virus-only controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) to allow for viral replication and the development of CPE.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell protection for each concentration of Mpro-IN-12.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Discovery Workflow: From Virtual Screening to Hit Identification
The identification of Mpro-IN-12 was the result of a comprehensive drug discovery process that began with in silico methods and progressed to biological validation.
Figure 2: General workflow for the discovery of Mpro inhibitors.
This workflow highlights the multi-stage process that led to the identification of the oxindole-based inhibitor. A large library of compounds was computationally screened against a predicted allosteric site on the Mpro enzyme.[1] Following extensive filtering and docking analyses, a smaller subset of promising compounds was selected for biological testing.[1] Subsequent biochemical assays confirmed the inhibitory activity of an oxindole derivative, which was then subjected to further studies to understand its structure-activity relationship.[1]
Conclusion and Future Directions
The initial characterization of this compound (compound D026) reveals a promising starting point for the development of a new class of allosteric Mpro inhibitors. Its non-competitive mechanism of action is particularly noteworthy as it may offer advantages in terms of overcoming potential resistance mutations that could arise in the active site of the enzyme. Further research is warranted to optimize the potency and pharmacokinetic properties of this oxindole scaffold. In vivo efficacy studies will also be crucial to determine the therapeutic potential of this compound and its derivatives.
References
Oxindole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex interplay of viral proteins for its replication and propagation. Among these, the main protease (Mpro), also known as 3C-like protease (3CLpro), stands out as a crucial enzyme for the viral life cycle. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for the formation of the replication-transcription complex. Due to its critical role and high conservation among coronaviruses, Mpro has emerged as a prime target for the development of antiviral therapeutics.
The oxindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including antiviral properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxindole derivatives targeting SARS-CoV-2 Mpro. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to aid researchers in the rational design of novel and potent Mpro inhibitors.
Structure-Activity Relationship of Oxindole Derivatives
The inhibitory activity of oxindole derivatives against SARS-CoV-2 Mpro is highly dependent on the nature and position of substituents on the oxindole core and the presence of spirocyclic systems. The following tables summarize the quantitative data from various studies, providing insights into the SAR of these compounds.
Table 1: SAR of Spirooxindole Derivatives with Phenylsulfonyl Moiety
A series of spirooxindole derivatives incorporating a phenylsulfonyl moiety were synthesized and evaluated for their antiviral activity against SARS-CoV-2. The data suggests that substitutions on the phenylsulfonyl ring and the oxindole nitrogen play a crucial role in their potency.
| Compound ID | R | R' | IC50 (µM) against SARS-CoV-2 | Reference |
| 4c | H | H | 17 | [2] |
| 4e | 4-F | H | 18 | [2] |
| 4d | 4-Cl | H | 24 | [2] |
| 4k | 4-OCH3 | H | 27 | [2] |
| 4i | 4-CH3 | H | >100 (inactive) | [2] |
Table showing the half-maximal inhibitory concentration (IC50) of spirooxindole derivatives against SARS-CoV-2. The antiviral activity was determined by a plaque reduction assay.
The results indicate that electron-withdrawing groups (H, F, Cl) on the phenyl ring are generally favored for antiviral activity, while an electron-donating group like methoxy (OCH3) is also tolerated. However, a methyl group (CH3) at the same position leads to a loss of activity.
Table 2: SAR of Spiroindole Derivatives with a Phosphonate Group
Another class of spiroindoles, bearing a phosphonate group, has been investigated for its anti-SARS-CoV-2 and Mpro inhibitory activities.
| Compound ID | R | R' | IC50 (µM) against SARS-CoV-2 | IC50 (µM) against Mpro | Reference |
| 6g | 4-BrC6H4 | H | 8.88 | 15.59 | [3] |
| 6b | Ph | Cl | 10.39 | 9.605 | [3] |
| 6d | 4-FC6H4 | Cl | 13.53 | 42.82 | [3] |
| 6f | 4-ClC6H4 | Cl | 7.26 | Not Reported | [3] |
| 6i | 4-H3CC6H4 | H | 35.21 | Not Reported | [3] |
| 6j | 4-H3CC6H4 | Cl | 21.66 | Not Reported | [3] |
| 6a | Ph | H | 88.61 | Not Reported | [3] |
| 6c | 4-FC6H4 | H | 85.84 | Not Reported | [3] |
| 6e | 4-ClC6H4 | H | 340 | Not Reported | [3] |
Table showing the half-maximal inhibitory concentration (IC50) of spiroindole phosphonate derivatives against SARS-CoV-2 and its main protease (Mpro). Antiviral activity was determined using a cell-based assay, and Mpro inhibition was measured using a kit-based assay.
From this series, it is evident that substitution on both the phenyl ring (R) and the oxindole ring (R') significantly impacts activity. Halogen substitutions (Br, Cl, F) on the phenyl ring appear to be beneficial. Interestingly, a chloro substitution at the R' position of the oxindole ring generally enhances the antiviral potency when compared to the unsubstituted analog (e.g., 6b vs 6a, 6d vs 6c, 6f vs 6e, and 6j vs 6i).[3] Compound 6b showed the most potent Mpro inhibition in this series with an IC50 of 9.605 µM.[3]
Table 3: Other Oxindole and Spirooxindole Derivatives
Several other studies have identified oxindole-based compounds with inhibitory activity against SARS-CoV-2 or its Mpro.
| Compound Class | Key Features | IC50/Ki | Target | Reference |
| Oxindole Derivative | Non-competitive reversible inhibitor | Ki = 115 µM, IC50 = 101.9 µM | Mpro | [4][5] |
| Spirofused Tetrahydroisoquinoline-Oxindole | Bulky naphthyl group | IC50 = 3.6 µM | Spike/ACE2 fusion | [6] |
| Spiro-oxindoles based on Uracil | Pyrrolidin-1-ylsulfonyl moiety | IC50 = 4.10–5.93 µM | SARS-CoV-2 | [7] |
This table highlights the diversity of oxindole-based scaffolds being investigated and their varied inhibitory profiles and targets.
It is noteworthy that some spirooxindole derivatives, while inactive against Mpro, have shown potent inhibition of the spike/ACE2 interaction, suggesting that the oxindole scaffold can be a versatile starting point for targeting different aspects of the viral life cycle.[6]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of potential Mpro inhibitors. Below are methodologies for key assays cited in the literature.
Mpro Inhibition Assay (FRET-based)
This assay is widely used for high-throughput screening of Mpro inhibitors. It relies on the cleavage of a fluorescently labeled peptide substrate by Mpro, which results in a change in the fluorescence resonance energy transfer (FRET) signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., containing a protease cleavage sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined amount of Mpro enzyme to each well of the 384-well plate, followed by the addition of the test compounds.
-
Incubate the enzyme-compound mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately start monitoring the fluorescence signal (e.g., excitation at 340 nm and emission at 490 nm) over time using a fluorescence plate reader.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test compounds
-
96-well plates
-
MTT or other viability reagents
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, assess the cytopathic effect (CPE) caused by the virus.
-
Quantify cell viability using a suitable method, such as the MTT assay. The absorbance is read using a microplate reader.
-
The percentage of protection is calculated relative to untreated, infected controls.
-
The EC50 (half-maximal effective concentration) is determined by plotting the percentage of protection against the logarithm of the compound concentration.
-
Concurrently, a cytotoxicity assay (CC50) is performed on uninfected cells to assess the compound's toxicity.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the study of oxindole derivatives as Mpro inhibitors.
References
- 1. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Efficacy Testing of SARS-CoV-2 Mpro Inhibitor Mpro-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred intensive research into antiviral therapies. A key target for these therapies is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication.[1][2] The high degree of conservation of Mpro among coronaviruses and its absence in humans make it an attractive target for the development of broad-spectrum antiviral drugs with a potentially high safety profile.[2][3]
Mpro-IN-12 is a novel, small molecule, oxindole-based inhibitor of SARS-CoV-2 Mpro.[4] It has been identified as a non-competitive, reversible, allosteric inhibitor.[5] This application note provides a detailed protocol for a cell-based assay to determine the efficacy of Mpro-IN-12 and other similar inhibitors. The described methodology is based on a reporter gene assay in HEK293T cells, a widely used and robust system for such evaluations.
Principle of the Assay
This cell-based assay utilizes a genetically engineered reporter system to measure the activity of SARS-CoV-2 Mpro within living cells. HEK293T cells are co-transfected with two plasmids: one expressing the SARS-CoV-2 Mpro and another containing a reporter gene (e.g., Luciferase or Green Fluorescent Protein) fused to a sequence that is a substrate for Mpro cleavage. In the absence of an effective inhibitor, the expressed Mpro cleaves the reporter protein, leading to a low or absent reporter signal. When a potent inhibitor like Mpro-IN-12 is present, it blocks Mpro activity, preventing the cleavage of the reporter protein and resulting in a measurable increase in the reporter signal. This gain-of-signal is directly proportional to the inhibitory activity of the compound.
Data Presentation
The efficacy of a potential Mpro inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in an enzymatic assay and its half-maximal effective concentration (EC50) in a cell-based assay. Additionally, its cytotoxicity is determined by the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound.
As of the latest available data, Mpro-IN-12 has been characterized in an enzymatic assay. The following table summarizes the available quantitative data for Mpro-IN-12.
| Compound | Assay Type | Parameter | Value | Reference |
| Mpro-IN-12 | Enzymatic | IC50 | 101.9 µM | [5] |
| Mpro-IN-12 | Enzymatic | Ki | 115 µM | [5] |
Note: Cell-based EC50 and CC50 values for Mpro-IN-12 are not yet publicly available. The following protocols are designed to generate this crucial data. For comparative purposes, data for other known Mpro inhibitors are provided.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| MPI8 | Cell-based | HEK293T | IC50 | 31 nM | [6] |
| MPI8 | Antiviral | Vero E6 | EC50 | 30 nM | [6] |
| Pomotrelvir | Cell-based | Huh7 | EC50 | 27 nM | [7] |
| Pomotrelvir | Cytotoxicity | Huh7 | CC50 | >90 µM | [7] |
| Nirmatrelvir | Enzymatic | - | IC50 | 0.84 µM | [1] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell-Based Mpro Reporter Assay Protocol
This protocol is adapted from established gain-of-signal assays.[8]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 or other suitable transfection reagent
-
Plasmid expressing SARS-CoV-2 Mpro
-
Reporter plasmid (e.g., pNL1.1[Nluc] vector with Mpro cleavage site)
-
Mpro-IN-12 (or other test inhibitors)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Mpro-IN-12 in DMSO. Further dilute in culture medium to the desired final concentrations (typically ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Transfection:
-
For each well, prepare the transfection mix according to the manufacturer's protocol. Briefly, dilute the Mpro expression plasmid and the reporter plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, and incubate for 10-15 minutes at room temperature.
-
-
Treatment and Transfection:
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Add the transfection complex dropwise to each well.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the inhibitor-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Assay Protocol
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
Mpro-IN-12 (or other test inhibitors)
-
DMSO (vehicle control)
-
96-well clear tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assays
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of Mpro-IN-12 (or vehicle control) to the cells, mirroring the concentrations used in the efficacy assay.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (24-48 hours).
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability assay. For CellTiter-Glo®, add the reagent to each well and measure luminescence. For MTT/XTT assays, add the reagent, incubate, and then measure absorbance.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: SARS-CoV-2 Mpro Signaling Pathway and Inhibition by Mpro-IN-12.
Caption: Experimental Workflow for Cell-Based Efficacy and Cytotoxicity Testing.
References
- 1. Recent progress in the discovery of inhibitors targeting coronavirus proteases [virosin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Oxindole Derivatives Against SARS-CoV-2 Mpro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins into functional units necessary for replication.[1] This makes it a prime target for the development of antiviral therapeutics. Oxindole scaffolds are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities, including antiviral properties.[2] Several studies have investigated oxindole derivatives as potential inhibitors of SARS-CoV-2 Mpro through both in silico and in vitro methods.[1][2][3] This document provides detailed protocols and application notes for the high-throughput screening (HTS) of oxindole derivatives against SARS-CoV-2 Mpro, summarizing key data and outlining experimental workflows.
Experimental Protocols
This protocol is adapted from established fluorescence resonance energy transfer (FRET)-based assays designed for the high-throughput screening of Mpro inhibitors.[4][5][6]
Objective: To identify and quantify the inhibitory activity of oxindole derivatives against SARS-CoV-2 Mpro.
Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for Mpro, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme[7]
-
Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)[7]
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)[8]
-
Oxindole derivative library dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., GC376)[7]
-
Negative Control (100% DMSO)
-
384-well or 96-well black microplates[8]
-
Fluorescence plate reader with excitation/emission wavelengths of ~340 nm and ~460-490 nm, respectively[4][7]
Procedure:
-
Compound Plating: Dispense 1 µL of each oxindole derivative from the library into the wells of the microplate. For controls, add 1 µL of positive control inhibitor or DMSO (negative control) to designated wells.
-
Enzyme Preparation and Dispensing: Thaw the recombinant Mpro on ice. Prepare a working solution of Mpro in the assay buffer to the desired final concentration (e.g., 0.4 µM).[8] Add 29 µL of the Mpro solution to each well containing the compounds and controls.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to interact with the enzyme.[4][8]
-
Substrate Addition and Reaction Initiation: Prepare a working solution of the Mpro FRET substrate in the assay buffer (e.g., 60 nM).[8] Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes at Ex/Em wavelengths of ~340 nm/~460 nm.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - [V_inhibitor - V_background] / [V_DMSO - V_background])
-
Where V is the initial velocity.
-
-
Identify "hits" as compounds that show significant inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
For hit compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
The oxindole core can be synthesized and modified through various chemical routes. The following are generalized procedures based on published methods for creating libraries of derivatives for screening.
A. Synthesis of 3-Alkenyl-2-Oxindoles: [9]
-
A solution of the corresponding 3-hydroxy-2-oxoindoline is prepared in ethanol.
-
A catalytic amount of concentrated hydrochloric acid (HCl) is added to the solution.
-
The mixture is refluxed until dehydration is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, the (E)-alkenyl-2-oxindole, is purified using column chromatography or recrystallization to yield the final compound.
B. Synthesis of 3-Hydroxy-2-Oxindole Derivatives: [10]
-
An appropriate isatin (indole-2,3-dione) derivative is dissolved in a suitable solvent like dichloromethane (DCM).
-
A substituting amine (e.g., phenylmethanamine) is added to the solution at room temperature.
-
The reaction is stirred for several hours.
-
The solvent is removed, and the crude product is dissolved in an acetic acid-water mixture (1:1 v/v).
-
The solution is heated (e.g., to 90°C) and maintained overnight.
-
After cooling, the pH is neutralized with a base like sodium bicarbonate (NaHCO3), causing the product to precipitate.
-
The solid product is collected by filtration to obtain the 3-hydroxy-2-oxindole derivative.
Data Presentation
The following tables summarize quantitative data from studies on oxindole derivatives targeting SARS-CoV-2 Mpro and related antiviral activity.
Table 1: Inhibitory Activity of Oxindole Derivatives against SARS-CoV-2 Mpro
| Compound Class | Derivative/Compound ID | Assay Type | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|---|
| Oxindole | Not Specified Hit | Mpro Inhibition | 101.9 | 115 | [1] |
| Spirooxindole | Compound 4c | SARS-CoV-2 Antiviral | 17 | - | [2] |
| Spirooxindole | Compound 4e | SARS-CoV-2 Antiviral | 18 | - | [2] |
| Spirooxindole | Compound 4d | SARS-CoV-2 Antiviral | 24 | - | [2] |
| Spirooxindole | Compound 4k | SARS-CoV-2 Antiviral | 27 | - | [2] |
| Spirooxindole Hybrid | Compound 4k + 4i | SARS-CoV-2 Antiviral | 3.275 | - |[2] |
Table 2: Antiviral Activity of 3-Alkenyl-2-Oxindoles against SARS-CoV-2
| Compound ID | SARS-CoV-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Compound 6a | Potent Activity | High | [9] |
| Compound 10b | Potent Activity | High |[9] |
Note: "Potent Activity" and "High Selectivity Index" were reported without specific numerical values in the abstract.[9]
Visualizations: Workflows and Mechanisms
The diagram below illustrates the general workflow for a high-throughput screening campaign to identify novel oxindole-based Mpro inhibitors.
Caption: Workflow for HTS of SARS-CoV-2 Mpro inhibitors.
This diagram illustrates the mechanism of action for SARS-CoV-2 Mpro and its inhibition by an oxindole derivative.
Caption: SARS-CoV-2 Mpro mechanism of action and inhibition.
This diagram shows the logical progression from computational screening to experimental validation, a common strategy in drug discovery.[11]
Caption: Logical flow from in silico screening to lead optimization.
References
- 1. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ebiohippo.com [ebiohippo.com]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. In vitro and in silico studies of SARS-CoV-2 main protease Mpro inhibitors isolated from Helichrysum bracteatum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Inhibition Constant (Ki) of a Non-Competitive Mpro Inhibitor: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Understanding the potency and mechanism of action of Mpro inhibitors is crucial for their preclinical and clinical evaluation. This document provides a detailed experimental protocol for determining the inhibition constant (Ki) of a non-competitive Mpro inhibitor using a Fluorescence Resonance Energy Transfer (FRET)-based assay. The protocol includes step-by-step instructions for the enzymatic assay, data analysis, and interpretation. Additionally, this guide presents structured tables for data organization and visual diagrams to illustrate key concepts and workflows.
Introduction
The SARS-CoV-2 Mpro, a cysteine protease, is essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of Mpro activity can effectively block the viral life cycle.[3] Non-competitive inhibitors are a class of molecules that bind to an allosteric site on the enzyme, distinct from the active site.[4][5] This binding event reduces the catalytic activity of the enzyme without affecting substrate binding.[4][6] Consequently, in the presence of a non-competitive inhibitor, the maximum reaction velocity (Vmax) of the enzyme decreases, while the Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of Vmax, remains unchanged.[5][7]
The inhibition constant, Ki, is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.[6] This protocol outlines a robust FRET-based assay to determine the Ki of a non-competitive Mpro inhibitor.
Signaling Pathway and Mechanism
Role of Mpro in Viral Replication
Mpro plays a pivotal role in the maturation of the viral replication and transcription complex. After the viral genomic RNA is translated into two large polyproteins, pp1a and pp1ab, Mpro cleaves these polyproteins at multiple specific sites to release functional non-structural proteins (nsps).[1][2] These nsps are essential for the formation of the replication and transcription machinery that synthesizes new viral RNA. By inhibiting Mpro, the processing of these polyproteins is blocked, thereby halting viral replication.
Mechanism of Non-Competitive Inhibition
A non-competitive inhibitor binds to a site on the enzyme that is different from the substrate-binding site (the active site). This binding can occur whether the substrate is bound to the enzyme or not.[4][8] The formation of the enzyme-inhibitor-substrate (EIS) complex prevents the conversion of the substrate to product, thereby reducing the enzyme's catalytic efficiency.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for manual or automated high-throughput screening.
Materials and Reagents
-
Mpro Enzyme: Recombinant SARS-CoV-2 Mpro
-
Mpro Substrate: FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Inhibitor: Test compound (non-competitive inhibitor)
-
Positive Control: A known Mpro inhibitor (e.g., GC-376)
-
Negative Control: DMSO (or the solvent used to dissolve the inhibitor)
-
96-well plates: Black, flat-bottom plates for fluorescence measurements
-
Plate reader: Capable of fluorescence intensity measurements with appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL)
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the Mpro enzyme in the assay buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 20-50 nM).
-
Prepare a stock solution of the FRET substrate in the assay buffer. The final concentration should be varied to determine Km.
-
Prepare a stock solution of the non-competitive inhibitor in DMSO. Create a serial dilution of the inhibitor at various concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted inhibitor to the appropriate wells.
-
Add 2 µL of DMSO to the "no inhibitor" control wells.
-
Add 2 µL of a known inhibitor as a positive control.
-
Add 88 µL of the Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) in kinetic mode.
-
Data Presentation and Analysis
Raw Data Collection
Record the fluorescence intensity data over time for each substrate and inhibitor concentration.
Table 1: Raw Kinetic Data (Example)
| Time (s) | Fluorescence (RFU) at [S] = X μM, [I] = 0 μM | Fluorescence (RFU) at [S] = X μM, [I] = Y μM | ... |
|---|---|---|---|
| 0 | ... | ... | ... |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| ... | ... | ... | ... |
Determination of Initial Velocities
For each concentration of substrate and inhibitor, plot fluorescence intensity versus time. The initial velocity (v) is the slope of the linear portion of this curve.
Michaelis-Menten and Lineweaver-Burk Plots
Plot the initial velocities (v) against the substrate concentrations ([S]) for each inhibitor concentration to generate Michaelis-Menten curves. To determine Km and Vmax more accurately, transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).[5]
Table 2: Initial Velocity Data
| [Substrate] (μM) | 1/[S] (μM⁻¹) | Initial Velocity (v) at [I]=0 μM (RFU/s) | 1/v at [I]=0 μM | Initial Velocity (v) at [I]=Y μM (RFU/s) | 1/v at [I]=Y μM |
|---|---|---|---|---|---|
| S1 | 1/S1 | v1 | 1/v1 | v1' | 1/v1' |
| S2 | 1/S2 | v2 | 1/v2 | v2' | 1/v2' |
| ... | ... | ... | ... | ... | ... |
For non-competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will have different y-intercepts (1/Vmax) but will intersect at the same x-intercept (-1/Km).
Calculation of Ki
The inhibition constant (Ki) can be determined from the apparent Vmax values obtained at different inhibitor concentrations. The relationship is given by the following equation:
Vmax_app = Vmax / (1 + [I]/Ki)
where:
-
Vmax_app is the apparent maximum velocity in the presence of the inhibitor.
-
Vmax is the maximum velocity in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Ki is the inhibition constant.
Alternatively, a Dixon plot can be used, where the reciprocal of the initial velocity (1/v) is plotted against the inhibitor concentration ([I]) at a fixed substrate concentration. For non-competitive inhibition, this will yield a straight line, and the x-intercept will be equal to -Ki.[6]
Table 3: Summary of Kinetic Parameters
| Inhibitor Concentration [I] (μM) | Vmax (RFU/s) | Km (μM) |
|---|---|---|
| 0 | ... | ... |
| Y1 | ... | ... |
| Y2 | ... | ... |
| ... | ... | ... |
Conclusion
This protocol provides a comprehensive framework for determining the Ki of a non-competitive Mpro inhibitor. Accurate determination of Ki is essential for characterizing the potency of novel antiviral compounds and for guiding structure-activity relationship (SAR) studies in drug discovery programs. The use of a FRET-based assay offers a sensitive and high-throughput method for obtaining reliable kinetic data. Careful execution of the experiment and rigorous data analysis are critical for obtaining an accurate Ki value.
References
- 1. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes: Cellular Uptake and Permeability of Oxindole Compounds
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 10. PAMPA | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Improving the solubility of SARS-CoV-2 Mpro-IN-12 for in vitro assays
Disclaimer: SARS-CoV-2 Mpro-IN-12 is a fictional inhibitor. The following technical information, including protocols and solubility data, is based on the known characteristics of similar real-world, poorly soluble, small-molecule inhibitors of the SARS-CoV-2 main protease (Mpro) and established laboratory practices.
Troubleshooting Guide
This guide addresses common issues encountered when working with Mpro-IN-12 in vitro.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility and is crashing out of solution when the concentration of the organic solvent (e.g., DMSO) is lowered. | - Increase the final DMSO concentration: While aiming for the lowest possible concentration to avoid solvent effects, you may need to increase the final DMSO percentage in your assay. Test a gradient of DMSO concentrations (e.g., 0.5%, 1%, 2%) to find the highest tolerable level for your specific assay that keeps the compound in solution.- Use a co-solvent: Prepare the working solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).- Two-step dilution: Perform a serial dilution, first into a buffer containing a higher percentage of DMSO, and then make the final dilution into your assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation. |
| Inconsistent or non-reproducible assay results | This can be due to partial precipitation or aggregation of the inhibitor, leading to variable effective concentrations. | - Ensure complete dissolution of the stock solution: Before making dilutions, visually inspect your stock solution to ensure there are no solid particles. If needed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly.[1] - Prepare fresh dilutions: Do not store diluted working solutions in aqueous buffers for extended periods. Prepare them fresh from the DMSO stock for each experiment.- Filter your final working solution: If you suspect micro-precipitates, you can filter the final diluted solution through a low-protein-binding 0.22 µm syringe filter before adding it to your assay. |
| Low or no inhibitory activity observed | The actual concentration of the soluble inhibitor in the assay is much lower than the nominal concentration due to poor solubility. | - Determine the kinetic solubility: Perform a solubility test in your specific assay buffer to understand the maximum soluble concentration of Mpro-IN-12 under your experimental conditions.- Use solubilizing agents: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer.[2] This can help keep hydrophobic compounds in solution. Note that you must validate that the surfactant does not interfere with your assay. |
| Cell-based assay shows toxicity at high concentrations | The solvent (DMSO) may be causing cytotoxicity, or the compound itself is precipitating onto the cells, causing physical stress. | - Run a solvent toxicity control: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO without the inhibitor) to assess the effect of the solvent on cell viability.- Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in cell-based assays. If solubility issues persist, explore other formulation strategies. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Mpro-IN-12?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). Mpro-IN-12 is highly soluble in DMSO. Ensure the compound is fully dissolved before making further dilutions.
Q2: How should I store the Mpro-IN-12 stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing, bring the vial to room temperature and vortex gently before use.
Q3: What is the maximum recommended final concentration of DMSO in an in vitro assay?
A3: This is highly dependent on the assay type.
-
For biochemical/enzymatic assays: Up to 5% DMSO may be tolerated, but it is crucial to include a vehicle control to account for any solvent effects on enzyme activity. A final concentration of 1-2% is more common.
-
For cell-based assays: It is critical to keep the final DMSO concentration as low as possible, typically at or below 0.5%, to avoid cytotoxicity.
Q4: Can I dissolve Mpro-IN-12 directly in aqueous buffers like PBS?
A4: No, Mpro-IN-12 has very low solubility in aqueous solutions. Direct dissolution in PBS or other buffers will result in an inhomogeneous suspension and an inaccurate concentration. A DMSO stock solution is required.
Q5: My Mpro-IN-12 powder is difficult to weigh. Any suggestions?
A5: Due to its electrostatic nature, small amounts of the compound may be difficult to handle. We recommend tapping the vial gently on a hard surface to settle the powder at the bottom before opening. Use an anti-static weigh boat or weigh the compound directly into the vial to which you will add the solvent.
Quantitative Data Summary
The following table provides the approximate solubility of Mpro-IN-12 in various solvents. This data should be used as a guideline, and it is recommended to determine the solubility in your specific assay buffer.
| Solvent | Solubility (Approx.) | Notes |
| DMSO | > 100 mM | Recommended for stock solutions. |
| Ethanol (100%) | ~10 mM | Can be used as a co-solvent. |
| PEG400 (100%) | ~25 mM | Useful for in vivo formulations and as a co-solvent. |
| PBS (pH 7.4) | < 1 µM | Practically insoluble. |
| Assay Buffer (PBS + 1% DMSO) | ~25-50 µM | Solubility is highly dependent on final buffer composition. |
| Assay Buffer (PBS + 0.05% Tween-20) | ~10-20 µM | Surfactants can modestly improve apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of Mpro-IN-12 powder (Molecular Weight: 550.6 g/mol ). For 1 mg of compound, you will need 181.6 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (37°C) for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microtubes and store at -20°C or -80°C.
Protocol 2: Enhancing Solubility with a Co-Solvent System for a Cell-Based Assay
This protocol aims to prepare a 100 µM working solution with a final DMSO concentration of 0.5%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock of Mpro-IN-12 in 50% DMSO / 50% Ethanol.
-
Take 10 µL of the 10 mM stock in 100% DMSO.
-
Add 40 µL of 100% DMSO.
-
Add 50 µL of 100% Ethanol.
-
Vortex to mix thoroughly.
-
-
Final Dilution: Add 5 µL of the 1 mM intermediate stock to 995 µL of your pre-warmed cell culture medium. This results in a final concentration of 5 µM Mpro-IN-12 and 0.5% total solvent (0.25% DMSO, 0.25% Ethanol).
-
Application: Vortex the final working solution gently and immediately add it to your cells.
Visualizations
Caption: Workflow for preparing Mpro-IN-12 for in vitro assays.
Caption: SARS-CoV-2 Mpro role in polyprotein processing and its inhibition.
Caption: Relationship between solubility and assay performance.
References
Technical Support Center: Troubleshooting Mpro Inhibitor Potency in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency of M-pro inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Mpro inhibitor significantly less potent in my cell-based assay compared to the biochemical (enzymatic) assay?
A1: This is a common observation and can be attributed to several factors that are present in a cellular environment but not in a purified enzymatic assay. These factors include:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the intracellular Mpro enzyme.
-
Efflux Pump Activity: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[1]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into an inactive form.[2][3][4]
-
Off-Target Effects: In some cell-based assays, the observed antiviral effect might not be solely due to Mpro inhibition. The compound could be acting on other cellular targets, such as host proteases like cathepsins, which can be involved in viral entry.[5]
-
Assay-Specific Artifacts: The design of your cell-based assay can influence the results. For example, if your assay relies on cell viability as a readout, your compound might have cytotoxic effects that confound the interpretation of Mpro inhibition.
Q2: How can I determine if poor cell permeability is the issue?
A2: You can perform a cell permeability assay. A common method is to incubate the cells with your inhibitor and then lyse the cells to measure the intracellular concentration of the compound using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Comparing the intracellular concentration to the concentration in the culture medium will give you an indication of its permeability.
Q3: What are efflux pumps and how do I know if they are affecting my inhibitor's potency?
A3: Efflux pumps are transmembrane proteins that actively transport various substrates, including drugs, out of the cell.[6] P-glycoprotein (P-gp) is a well-characterized efflux pump. To test if your inhibitor is a substrate for efflux pumps, you can perform your cell-based assay in the presence of a known efflux pump inhibitor, such as verapamil or elacridar.[7] A significant increase in the potency of your Mpro inhibitor in the presence of an efflux pump inhibitor suggests that it is being actively pumped out of the cells.
Q4: How can I assess the metabolic stability of my Mpro inhibitor?
A4: The metabolic stability of your compound can be evaluated using in vitro models such as liver microsomes, S9 fractions, or hepatocytes.[4] These systems contain the metabolic enzymes that are primarily responsible for drug metabolism. By incubating your inhibitor with these preparations and measuring its concentration over time, you can determine its metabolic half-life.[2][3]
Q5: My compound shows antiviral activity but weak Mpro inhibition in a specific cell-based assay. What could be the reason?
A5: This could indicate that your compound has off-target effects. For instance, some Mpro inhibitors have been shown to also inhibit host cell proteases like cathepsins, which can be involved in the viral entry process.[5] To investigate this, you can test your compound's activity against a panel of relevant host cell proteases. Additionally, using a more direct cell-based assay for Mpro activity, such as a FRET-based reporter assay, can help to confirm on-target engagement.[5][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low potency of Mpro inhibitors in cell-based assays.
Problem: Low Potency in Cell-Based Assay
Is the inhibitor potent in a biochemical (enzymatic) assay?
-
No: The inhibitor is inherently not a potent Mpro inhibitor. Consider redesigning the molecule to improve its binding to the Mpro active site.
-
Yes: Proceed to the next question.
Have you confirmed the identity and purity of your compound?
-
No: Verify the chemical structure and purity of your inhibitor using analytical techniques such as NMR and mass spectrometry. Impurities could interfere with the assay.
-
Yes: Proceed to the next question.
Is your cell-based assay validated and running correctly?
-
No: Ensure your assay is properly validated with positive and negative controls. Check for issues with cell health, reagent quality, and instrument settings.
-
Yes: Proceed to investigate the cellular pharmacology of your inhibitor using the following experimental workflows.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to assess the general cytotoxicity of the Mpro inhibitor.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[9][10][11][12][13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of your Mpro inhibitor and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 3-4 hours at 37°C.[10][13]
-
Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Permeability Assay
Principle: This assay quantifies the amount of inhibitor that enters the cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the Mpro inhibitor at various concentrations for a defined period (e.g., 6 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any remaining extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysate to determine the intracellular concentration of the inhibitor using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Compare the intracellular concentration to the initial concentration in the culture medium to determine the extent of cell permeability.
Efflux Pump Inhibition Assay
Principle: This assay determines if the inhibitor is a substrate of efflux pumps like P-glycoprotein (P-gp).[6]
Methodology:
-
Cell Seeding: Use a cell line that overexpresses the efflux pump of interest (e.g., MDCKII-MDR1 cells for P-gp).[14] Seed the cells in a 96-well plate.
-
Co-treatment: Treat the cells with your Mpro inhibitor in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[14]
-
Functional Readout: Perform your standard cell-based Mpro inhibition assay (e.g., a reporter assay or a viral replication assay).
-
Data Analysis: Compare the EC50 value of your Mpro inhibitor with and without the efflux pump inhibitor. A significant decrease in the EC50 in the presence of the efflux pump inhibitor indicates that your compound is a substrate for that pump.
Metabolic Stability Assay
Principle: This assay assesses the rate at which the inhibitor is metabolized by cellular enzymes.[2][3][4]
Methodology:
-
Preparation of Metabolic System: Use a relevant in vitro metabolic system, such as human liver microsomes or S9 fraction, which contain a high concentration of drug-metabolizing enzymes.[4]
-
Incubation: Incubate your Mpro inhibitor at a known concentration with the metabolic system and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quantification: Stop the metabolic reaction and analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) of the compound.
Data Presentation
Table 1: Comparison of Biochemical and Cellular Potency of Selected Mpro Inhibitors
| Inhibitor | Biochemical Assay (IC50, µM) | Cell-Based Assay (EC50, µM) | Cell Line | Reference |
| MG-101 | - | 0.038 | Huh-7.5 | [15][16] |
| Lycorine HCl | - | 0.01 | Huh-7.5 | [15][16] |
| Nelfinavir mesylate | - | - | Huh-7.5 | [15][16] |
| Sitagliptin | - | 0.32 | Huh-7.5 | [15][16] |
| Daclatasvir HCl | - | 1.59 | Huh-7.5 | [15][16] |
| Compound 4 | - | - | Vero-E6 | [17] |
| MPI8 | 0.105 | 0.031 | Vero E6 | [5][8] |
| 11a | - | >2 | Vero E6 | [5] |
Visualizations
Signaling Pathway of Mpro in Viral Replication
Caption: Mpro's role in viral replication.
Experimental Workflow for Mpro Inhibitor Evaluation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. bioivt.com [bioivt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential [mdpi.com]
Addressing compound precipitation issues with oxindole-based inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing compound precipitation issues associated with oxindole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My oxindole-based inhibitor, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. Why did this happen?
A1: This is a common issue. While many organic compounds like oxindole-based inhibitors are soluble in 100% DMSO, their solubility can decrease dramatically when the DMSO stock is diluted into an aqueous buffer or medium. The DMSO molecules begin to interact with water, reducing their ability to keep the inhibitor dissolved. The aqueous environment is a much poorer solvent for many of these hydrophobic compounds.[1]
Q2: To minimize the volume of DMSO in my experiment, I made a highly concentrated stock solution. Why is it still precipitating?
A2: Increasing the concentration of your inhibitor in the DMSO stock and using a smaller volume for dilution can actually worsen the precipitation problem. This is because you are reducing the amount of the organic co-solvent (DMSO) in the final aqueous solution, which is critical for maintaining the inhibitor's solubility.[1]
Q3: Can I simply filter out the precipitate and use the remaining solution?
A3: Filtering the solution will remove the precipitated compound, leading to an unknown and lower final concentration of your inhibitor in the assay. This will result in inaccurate experimental data.
Q4: Would adjusting the pH of my DMSO stock solution help improve solubility in the aqueous medium?
A4: While adjusting the pH might slightly alter the solubility in the DMSO stock, it is unlikely to have a significant effect once diluted into a well-buffered cell culture medium or assay buffer. The buffering capacity of the medium will likely neutralize any minor pH changes from the small volume of added stock solution.[1] The solubility of some oxindole-based inhibitors, like sunitinib, is known to be pH-dependent, with better solubility at a lower pH.[2] However, significant alteration of your experimental buffer's pH is generally not advisable as it can affect cellular processes and protein activity.
Q5: Are there alternative solvents to DMSO that I can use?
A5: While DMSO is the most common solvent for these types of compounds, other organic solvents like ethanol can sometimes be used. However, the principle of precipitation upon dilution into an aqueous medium still applies. It is crucial to check the specific solubility information for your particular oxindole-based inhibitor on its product data sheet or through solubility testing.
Troubleshooting Guide for Compound Precipitation
If you are encountering precipitation with your oxindole-based inhibitor, follow these steps to troubleshoot the issue:
Step 1: Optimize the Dilution Process
-
Problem: Direct dilution of a concentrated DMSO stock into aqueous buffer.
-
Solution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration. Then, add this less concentrated DMSO solution to your aqueous medium. This gradual dilution can help keep the compound in solution.
Step 2: Increase the Final DMSO Concentration
-
Problem: The final concentration of DMSO in the assay is too low to maintain solubility.
-
Solution: Determine the maximum percentage of DMSO your cells or assay can tolerate without affecting the experimental outcome (typically between 0.1% and 1%). Use a more dilute stock solution of your inhibitor so that a larger volume can be added to the aqueous medium, thereby increasing the final DMSO concentration.[1] Always include a vehicle control with the same final DMSO concentration in your experiment.
Step 3: Utilize Sonication
-
Problem: Precipitate forms in the final working solution.
-
Solution: After diluting the inhibitor into the final aqueous medium, use an ultrasonic bath to help dissolve any precipitate that has formed.[3] Be sure to check for complete dissolution visually or under a microscope.
Step 4: Gentle Warming
-
Problem: The inhibitor has come out of solution during storage or after dilution.
-
Solution: Gently warm the solution to a temperature no higher than 50°C.[3] This can help redissolve the compound. However, be cautious as excessive heat can degrade the inhibitor.
Step 5: Check for Precipitate Before Use
-
Problem: Undetected precipitate in the working solution leads to inaccurate results.
-
Solution: Before adding the inhibitor solution to your cells or assay, place a drop on a microscope slide and visually inspect for any precipitate. If present, try vortexing or further sonication.[3]
Quantitative Data Summary
Table 1: Solubility of Sunitinib in Aqueous Solutions at Different pH Values
| pH | Solubility Status |
| < 6.0 | Soluble |
| > 7.0 | Sparingly Soluble |
| Data sourced from the Public Assessment Report for Sunitinib Glenmark.[2] |
Table 2: IC₅₀ Values of Selected Oxindole-Based Kinase Inhibitors
| Inhibitor Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line/Assay Conditions |
| Nintedanib | VEGFR1/2/3 | 34 / 13 / 13 | Kinase Assay |
| FGFR1/2/3 | 69 / 37 / 108 | Kinase Assay | |
| PDGFRα/β | 59 / 65 | Kinase Assay | |
| Compound 15c | FGFR1 | 1287 | Kinase Assay |
| VEGFR | 117 | Kinase Assay | |
| RET | 1185 | Kinase Assay | |
| Indirubin analogue E | GSK-3β | 22 | Kinase Assay |
| Paullone analogue F | Kinase | 4 | Kinase Assay |
| Pyrazolamide analogue G | Kinase | 4 | Kinase Assay |
| Data compiled from a review on oxindole multi-kinase inhibitors.[4] |
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay
This protocol provides a general framework for determining the inhibitory activity of an oxindole-based compound against a specific protein kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
Oxindole-based inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the oxindole-based inhibitor in DMSO. Then, make an intermediate dilution of each concentration in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well (except the no-enzyme control).
-
Add 10 µL of kinase assay buffer without the enzyme to the no-enzyme control wells.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction and detect the remaining ATP or the produced ADP according to the manufacturer's instructions for the chosen detection reagent. This typically involves adding the detection reagent and incubating for a specific period.
-
-
Measure Luminescence: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of an oxindole-based inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oxindole-based inhibitor stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the oxindole-based inhibitor in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of proliferation versus the inhibitor concentration to determine the IC₅₀ value.[5]
-
Signaling Pathways and Experimental Workflows
Caption: PDK1/Akt signaling pathway with the inhibitory action of oxindole-based compounds.
Caption: B-Cell Receptor signaling cascade showing the inhibition of BTK by oxindole-based inhibitors.
Caption: VEGFR signaling pathway and its inhibition by oxindole-based compounds.
Caption: General experimental workflow for evaluating the efficacy of oxindole-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SARS-CoV-2 Mpro Resistance with Allosteric Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving allosteric inhibitors of SARS-CoV-2 Main Protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: Why consider allosteric inhibitors for SARS-CoV-2 Mpro when potent active-site inhibitors like nirmatrelvir exist?
A1: While active-site inhibitors like nirmatrelvir are effective, the high mutation rate of SARS-CoV-2 can lead to the emergence of drug-resistant strains.[1][2] Mutations in the active site of Mpro, such as E166V, can reduce the efficacy of these drugs.[3][4] Allosteric inhibitors bind to a site distinct from the active site, regulating the protein's activity through a different mechanism.[2][5] This approach is promising because allosteric sites can be more conserved, potentially offering a solution to combat resistance and a basis for developing broad-spectrum antivirals.[6]
Q2: What are the known allosteric binding sites on SARS-CoV-2 Mpro?
A2: Several potential allosteric sites have been identified through computational and experimental methods, including X-ray screening. Some of these sites are located near the dimerization interface, which is crucial for Mpro's catalytic activity.[6][7] Disrupting dimerization through allosteric modulation can impair the protease's function.
Q3: What are some examples of identified allosteric inhibitors for SARS-CoV-2 Mpro?
A3: Several small molecules have been identified as potential allosteric inhibitors. Examples include niclosamide derivatives (JMX0286, JMX0301, JMX0941), pelitinib, AT-7519, and computationally identified compounds like ZINC4497834.[2][6][8]
Q4: How can I determine if my inhibitor is allosteric?
A4: Enzyme kinetic studies are essential. A noncompetitive or mixed-inhibition profile in a Michaelis-Menten kinetics experiment, where the inhibitor affects the Vmax and may or may not affect the Km, suggests an allosteric mechanism. This is in contrast to a competitive inhibitor, which primarily affects the Km. Further validation can be achieved through structural studies (e.g., X-ray crystallography or cryo-EM) to visualize the inhibitor binding to a site distinct from the catalytic pocket, or through biophysical assays that detect binding in the presence of a saturating concentration of an active-site ligand.
Troubleshooting Guides
Guide 1: FRET-Based Mpro Enzymatic Assay
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence or no signal | 1. Substrate degradation. 2. Incorrect buffer composition (e.g., pH, salt concentration). 3. Inactive enzyme. 4. Incorrect plate reader settings (excitation/emission wavelengths). | 1. Prepare fresh FRET substrate solution. Store stock solutions protected from light. 2. Verify the pH and composition of the assay buffer. Ensure DTT is added fresh as it is prone to oxidation. 3. Use a new aliquot of Mpro stored at -80°C. Confirm its activity with a known control inhibitor. 4. Check that the plate reader's excitation and emission wavelengths match the specifications of your FRET substrate. |
| Inconsistent readings between replicates | 1. Pipetting errors. 2. Air bubbles in wells. 3. Incomplete mixing of reagents. 4. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper technique. Prepare a master mix for reagents where possible. 2. Visually inspect the plate for bubbles before reading. Centrifuge the plate briefly if necessary. 3. Gently mix the plate on an orbital shaker after adding reagents. 4. Allow all reagents to equilibrate to the assay temperature before starting the reaction. |
| IC50 value of control inhibitor is out of expected range | 1. Incorrect concentration of enzyme or substrate. 2. Degradation of the control inhibitor. 3. Assay conditions (e.g., incubation time) are not optimal. | 1. Re-quantify the Mpro and substrate concentrations. Ensure the substrate concentration is at or below the Km for competitive inhibitors. 2. Use a fresh aliquot of the control inhibitor. 3. Re-evaluate the pre-incubation time of the enzyme and inhibitor, and the reaction time after substrate addition to ensure you are in the linear range of the reaction. |
| Suspected compound interference (fluorescence or aggregation) | 1. Test compound is fluorescent at the assay wavelengths. 2. Compound precipitates in the assay buffer. | 1. Run a control plate with the compound but without the Mpro enzyme to measure its intrinsic fluorescence. 2. Visually inspect the wells for precipitation. Check the compound's solubility in the assay buffer. Consider adding a low percentage of DMSO, but ensure it does not affect enzyme activity. |
Guide 2: Antiviral Cell-Based Assays (e.g., Plaque Reduction Assay)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High cytotoxicity observed for the test compound | 1. Compound is inherently toxic to the cell line at the tested concentrations. | 1. Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) of your compound. Ensure antiviral testing is conducted at non-toxic concentrations (well below the CC50). |
| No antiviral effect observed, even with a potent Mpro inhibitor | 1. Poor cell permeability of the compound. 2. Compound is metabolized into an inactive form by the cells. 3. Incorrect virus titer (Multiplicity of Infection - MOI is too high). | 1. Consider using cell lines with higher permeability or perform in vitro permeability assays. 2. Investigate the metabolic stability of your compound using liver microsomes or other in vitro ADME assays. 3. Re-titer the virus stock. An excessively high MOI can overwhelm the inhibitor's effect. |
| High variability in plaque size/number in control wells | 1. Inconsistent cell seeding, leading to a non-confluent monolayer. 2. Inaccurate virus dilution. 3. Uneven removal of inoculum or addition of overlay. | 1. Ensure a uniform, confluent cell monolayer is formed before infection. 2. Mix virus dilutions thoroughly. 3. Be consistent with washing steps and overlay addition to avoid dislodging cells or unevenly distributing the virus. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Allosteric and Control Inhibitors against SARS-CoV-2 Mpro
| Inhibitor | Type | Target Mpro | IC50 (µM) | Reference |
| Boceprevir | Covalent Active Site | Wild-Type | 4.9 | [8] |
| JMX0941 | Allosteric | Wild-Type | 3.9 | [8] |
| JMX0301 | Allosteric | Wild-Type | 4.5 | [8] |
| JMX0286 | Allosteric | Wild-Type | 4.8 | [8] |
| Nirmatrelvir | Covalent Active Site | Wild-Type | 0.050 ± 0.005 | [9] |
| Nirmatrelvir | Covalent Active Site | Y54A/S144A Mutant | ~0.4 (8-fold increase) | [9] |
| Nirmatrelvir | Covalent Active Site | S144A/E166A Mutant | ~3.6 (72-fold increase) | [9] |
| Compound 4 | Covalent Active Site | L50F/E166A/L167F Mutant | 0.008 ± 0.001 | [10] |
Table 2: Antiviral Activity of Allosteric and Control Inhibitors against SARS-CoV-2
| Inhibitor | Type | Cell Line | EC50 (µM) | Reference |
| Pelitinib | Allosteric | Not Specified | 1.25 | [6] |
| AT-7519 | Allosteric | Not Specified | 25.2 | [6] |
| JMX0286, JMX0301, JMX0941 | Allosteric | A549-hACE2 | 2-3 | [8] |
| Nirmatrelvir | Covalent Active Site | Omicron BA.1 Replicon | 0.11 ± 0.02 | [9] |
| Nirmatrelvir | Covalent Active Site | Omicron BA.1 Replicon (S144A/E166A) | 2.22 ± 0.41 (~20-fold increase) | [9] |
Experimental Protocols & Visualizations
Mechanism of Action: Allosteric vs. Active-Site Inhibition
Allosteric inhibitors offer an alternative strategy to direct active-site binders. By binding to a remote site, they can induce conformational changes that impair catalytic activity, thus bypassing resistance mutations at the active site.
Caption: Allosteric vs. Active-Site Inhibition of Mpro.
Experimental Workflow: From Screening to Resistance Testing
The process of identifying and characterizing allosteric inhibitors that can overcome resistance involves a multi-step workflow, from initial high-throughput screening to validation against mutant enzymes and resistant viral strains.
Caption: Workflow for discovery of resistance-evading Mpro inhibitors.
Protocol 1: FRET-Based Mpro Inhibition Assay
This protocol is adapted from methodologies used for high-throughput screening of Mpro inhibitors.[8][11]
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.3, 1 mM EDTA
-
Freshly prepared 1 M Dithiothreitol (DTT)
-
Test compounds and control inhibitor (e.g., Boceprevir) dissolved in DMSO
-
Black, low-binding 96- or 384-well plates
2. Procedure:
-
Prepare the complete Assay Buffer by adding DTT to a final concentration of 1 mM.
-
Prepare serial dilutions of the test and control compounds in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
In each well of the microplate, add 25 µL of the diluted compound solution. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.
-
Add 25 µL of Mpro solution (e.g., at 2X final concentration, such as 1 µM) to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of FRET substrate solution (at 2X final concentration, e.g., 20 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence (e.g., Excitation: 320 nm, Emission: 405 nm) over time (e.g., every minute for 15-30 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Generation of Nirmatrelvir-Resistant Virus
This protocol is a conceptual summary based on in vitro selection studies.[1][3] Note: This work must be conducted in a BSL-3 facility with appropriate safety protocols.
1. Materials and Reagents:
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
Susceptible host cells (e.g., Vero E6)
-
Cell culture medium and supplements
-
Nirmatrelvir
-
Reagents for viral RNA extraction and sequencing
2. Procedure:
-
Seed Vero E6 cells in a T25 flask and allow them to reach ~90% confluency.
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01) in the presence of a suboptimal concentration of nirmatrelvir (e.g., at its EC50).
-
Incubate the culture until cytopathic effect (CPE) is observed (typically 3-4 days).
-
Harvest the supernatant containing the progeny virus. This is Passage 1 (P1).
-
Use a portion of the P1 supernatant to infect fresh Vero E6 cells, this time in the presence of a slightly higher concentration of nirmatrelvir (e.g., 2x EC50).
-
Repeat this passaging process, gradually increasing the concentration of nirmatrelvir with each subsequent passage.
-
Continue for multiple passages (e.g., 10-30 passages) or until a significant increase in the EC50 of nirmatrelvir is observed, indicating the selection of a resistant virus population.
-
Isolate viral RNA from the resistant virus stock.
-
Perform RT-PCR to amplify the nsp5 gene (encoding Mpro) and sequence the amplicons to identify mutations associated with resistance.
-
Characterize the phenotype of the identified mutations by generating recombinant mutant Mpro for enzymatic assays or reverse-genetics-engineered viruses for antiviral assays.
References
- 1. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potential allosteric inhibitor of SARS-CoV-2 main protease (Mpro) identified through metastable state analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A yeast-based system to study SARS-CoV-2 Mpro structure and to identify nirmatrelvir resistant mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A potential allosteric inhibitor of SARS-CoV-2 main protease (Mpro) identified through metastable state analysis [frontiersin.org]
- 6. Allosteric Binding Sites of the SARS-CoV-2 Main Protease: Potential Targets for Broad-Spectrum Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric inhibitors of the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cell toxicity of oxindole derivatives and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cell toxicity of oxindole derivatives and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cell toxicity observed with oxindole derivatives?
A1: Oxindole derivatives primarily induce cell toxicity through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] Apoptosis is often mediated through the activation of caspase cascades.[4] Some derivatives have also been shown to induce autophagy.[1]
Q2: How can I determine if my oxindole derivative is inducing apoptosis?
A2: A standard method to detect apoptosis is through an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will stain positive for both.
Q3: My oxindole derivative shows high toxicity in my cell line. What could be the cause?
A3: High cytotoxicity can be inherent to the chemical structure of the derivative. The specific substitutions on the oxindole scaffold play a crucial role in its biological activity and toxicity.[5] Additionally, off-target effects are a common mechanism of action for some kinase inhibitors. Other factors include the concentration of the compound, the sensitivity of the cell line, and experimental conditions.
Q4: Are certain chemical modifications to the oxindole scaffold known to reduce toxicity?
A4: Yes, structure-activity relationship (SAR) studies are key to modulating the toxicity of oxindole derivatives. For instance, modifications at the C3-position of the oxindole ring can significantly impact selectivity and toxicity.[5] By strategically altering substituents, it is possible to design derivatives with improved therapeutic windows, showing higher potency against target cells and lower toxicity towards normal cells.[6]
Q5: Can oxidative stress contribute to the cytotoxicity of oxindole derivatives?
A5: While some oxindole derivatives have shown antioxidant properties, others may induce the generation of reactive oxygen species (ROS), contributing to cytotoxicity.[7] If oxidative stress is suspected, it can be measured using assays like the DCFDA stain.
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT cytotoxicity assay.
-
Possible Cause 1: Interference of the oxindole derivative with the MTT reagent.
-
Troubleshooting Step: Run a control experiment without cells, incubating your compound with the MTT reagent and media alone. A color change indicates a direct chemical reaction, suggesting the need for an alternative viability assay (e.g., CellTiter-Glo®, neutral red uptake).
-
-
Possible Cause 2: Sub-optimal cell seeding density.
-
Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a linear absorbance response over the assay duration.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed.
-
-
Possible Cause 4: Effect of serum in the culture medium.
-
Troubleshooting Step: Serum contains various growth factors that can influence cell proliferation and the effect of your compound. Consider performing the assay in serum-free or reduced-serum media after allowing the cells to attach. However, be aware that serum starvation itself can induce stress and affect cell viability.[8][9]
-
Issue 2: Observed cytotoxicity is not reproducible.
-
Possible Cause 1: Instability or degradation of the oxindole derivative in the culture medium.
-
Troubleshooting Step: Prepare fresh stock solutions of your compound for each experiment. Protect stock solutions from light and store them at the recommended temperature.
-
-
Possible Cause 2: Variation in cell passage number.
-
Troubleshooting Step: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Troubleshooting Step: Ensure precise and consistent incubation times for both drug treatment and assay reagent steps across all experiments.
-
Issue 3: High toxicity observed in both cancer and normal cell lines.
-
Possible Cause 1: Off-target effects of the oxindole derivative.
-
Troubleshooting Step: If your derivative is a kinase inhibitor, consider performing a kinase panel screening to identify potential off-target kinases. This can provide insights into the observed toxicity and guide further chemical modifications to improve selectivity.
-
-
Possible Cause 2: General cellular stress response.
-
Troubleshooting Step: Investigate markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response, to understand if the toxicity is due to a specific target or a more general cellular insult.
-
Mitigation Strategies for Cell Toxicity
-
Structure-Activity Relationship (SAR)-Guided Chemical Modification:
-
Systematically modify the functional groups on the oxindole scaffold to identify derivatives with improved selectivity for the target protein or pathway and reduced off-target effects. Pay close attention to substitutions on the C3 position and the aromatic rings.
-
-
Co-treatment with Antioxidants:
-
If oxidative stress is identified as a contributor to toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects. This should be validated experimentally by measuring ROS levels with and without the antioxidant.
-
-
Dose Optimization:
-
Carefully determine the IC50 value of your compound in your target cell line and use concentrations around this value for your experiments. Avoid using excessively high concentrations that may induce non-specific toxicity.
-
-
Advanced Formulation Strategies:
-
For in vivo studies, consider drug delivery systems like nanoparticles or liposomes to improve the targeted delivery of the oxindole derivative to the tumor site, thereby reducing systemic toxicity.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Various Oxindole Derivatives in Different Cell Lines.
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 6h | Jurkat | DNS | 4.36 ± 0.2 | [2] |
| 6j | Jurkat | DNS | 7.77 | [2] |
| SH-859 | 786-O (Renal Cancer) | MTT | 14.3 | [10] |
| SH-859 | NRK52E (Normal Kidney) | MTT | 20.5 | [10] |
| Compound 6 | MCF-7 (Breast Cancer) | MTT | 3.55 ± 0.49 | [6] |
| Compound 6 | MDA-MB-231 (Breast Cancer) | MTT | 4.40 ± 0.468 | [6] |
| Compound 8e | PA-1 (Ovarian Cancer) | MTT | 2.43 ± 0.29 | |
| Compound 11n | Akt1 (enzymatic) | - | 0.00017 | [5] |
| Compound 5l | FLT3 (enzymatic) | - | 0.03621 | [11] |
| Compound 5l | CDK2 (enzymatic) | - | 0.00817 | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of the oxindole derivative and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
FACS tubes
-
-
Procedure:
-
Seed and treat cells with the oxindole derivative for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
-
FACS tubes
-
-
Procedure:
-
Culture and treat cells with the oxindole derivative.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Caption: Apoptosis signaling pathways induced by oxindole derivatives.
Caption: Experimental workflow for assessing and mitigating oxindole derivative cytotoxicity.
References
- 1. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 4. The protective role of two oxindole derivatives is mediated by modulating NLRP3/caspase-1 and PI3K/AKT pathways in a preclinical animal model of hepatic ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor | MDPI [mdpi.com]
Technical Support Center: Ensuring Reproducibility in SARS-CoV-2 Mpro Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their SARS-CoV-2 Main Protease (Mpro) kinetic studies.
Frequently Asked Questions (FAQs)
Q1: Why are there large discrepancies in the reported kinetic parameters for SARS-CoV-2 Mpro in the literature?
A1: Significant variability in reported kinetic parameters, such as kcat/Km, can be attributed to several factors. Studies have shown that these values can differ by over a thousandfold even when similar assay techniques are used.[1][2] Key contributors to this irreproducibility include the specific assay methodology employed (e.g., FRET-based vs. LC-MS), the form of the Mpro enzyme used (e.g., presence or absence of affinity tags), the oligomerization state of the enzyme, and variations in substrate sequences and reporter moieties.[1][2][3][4]
Q2: Which assay method is recommended for Mpro kinetic studies?
A2: The choice of assay method depends on the stage of research. Förster Resonance Energy Transfer (FRET)-based assays are suitable for initial high-throughput screening of potential inhibitors. However, for more accurate and reliable determination of kinetic parameters and for the selection of lead compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is often recommended.[1][3][5]
Q3: How does the form of the Mpro enzyme affect its activity?
A3: The form of the SARS-CoV-2 Mpro enzyme is critical for its catalytic activity. The presence of additional amino acid residues at the N- or C-terminus, often resulting from purification tags, can impact the enzyme's dimerization, which is crucial for its function.[1][4] Using Mpro with its authentic N and C termini is recommended for the most accurate kinetic characterization.[4]
Q4: Do mutations in SARS-CoV-2 variants of concern affect Mpro kinetics and inhibitor potency?
A4: Yes, mutations in Mpro, particularly within variants of concern (VOCs), can alter the enzyme's catalytic parameters and substrate specificity.[6][7][8] However, studies have shown that the potency of some antivirals, such as nirmatrelvir, remains largely unaffected by these mutations, suggesting that Mpro is a viable drug target across different variants.[6][7]
Q5: What are the critical experimental conditions to control for in Mpro kinetic assays?
A5: Maintaining consistent experimental conditions is paramount for reproducibility. Key parameters to control include pH, temperature, buffer composition, and the concentration of reducing agents like DTT.[9][10] The stability of the enzyme and its activity can be significantly influenced by these factors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in kinetic data between experiments | Inconsistent enzyme preparation or purity. | Ensure a standardized protocol for Mpro expression and purification. Use highly pure and well-characterized enzyme for all assays. |
| Variations in assay conditions. | Strictly control pH, temperature, and buffer components. Prepare fresh buffers for each set of experiments. | |
| Pipetting errors or inaccurate reagent concentrations. | Calibrate pipettes regularly. Prepare stock solutions carefully and verify their concentrations. | |
| Low or no Mpro activity detected | Inactive enzyme due to improper storage or handling. | Store Mpro at appropriate temperatures (e.g., -80°C) in a suitable buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles. |
| Incorrect assay setup. | Verify the concentrations of all assay components (enzyme, substrate, inhibitor). Ensure the substrate is appropriate for the assay format. | |
| Presence of inhibitors in the assay buffer. | Use high-purity reagents and water to prepare buffers. Test for potential inhibitory effects of buffer components. | |
| Discrepancy with published kinetic values | Different Mpro construct used (e.g., with tags). | Use an Mpro construct with authentic N and C termini if possible, or be aware of the potential impact of tags on kinetics.[1][4] |
| Different assay methodology (FRET vs. LC-MS). | Acknowledge that different methods can yield different absolute values. For direct comparison, use the same method as the published study.[1][2][3] | |
| Variations in substrate sequence or fluorophore. | Use the identical substrate, including the fluorophore and quencher for FRET assays, as the reference study.[3] | |
| Inconsistent inhibitor IC50 values | Inhibitor instability or precipitation. | Check the solubility and stability of the inhibitor in the assay buffer. Use fresh dilutions for each experiment. |
| Covalent vs. non-covalent inhibition mechanism. | Characterize the mechanism of inhibition. For covalent inhibitors, pre-incubation time with the enzyme can significantly affect the apparent IC50.[11] |
Data Presentation
Table 1: Comparison of Kinetic Parameters for SARS-CoV-2 Mpro Using Different Methods
| Assay Method | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| FRET-based assay | 0.01 - 0.26 | 17 - 230 | 219 - 28,500 | [1][12] |
| LC-MS method | 9-fold higher than FRET | 24-fold higher than FRET | Lower than FRET | [2][3] |
Note: The values presented are ranges compiled from multiple studies and highlight the variability discussed. Direct comparison requires careful consideration of the specific experimental conditions.
Experimental Protocols
Detailed Methodology for a Fluorescence Resonance Energy Transfer (FRET)-based Mpro Cleavage Assay:
A FRET-based assay is commonly used for high-throughput screening of Mpro inhibitors. The protocol involves a fluorogenic substrate that is cleaved by Mpro, leading to an increase in fluorescence.
-
Reagents and Materials:
-
Purified SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 10% glycerol, 0.01% Tween-20)
-
Test compounds (potential inhibitors)
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence intensity measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined volume of the Mpro solution (e.g., 5 nM final concentration) to each well of the 384-well plate.[13]
-
Add the test compounds to the wells containing the Mpro solution and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate (e.g., 375 nM final concentration) to all wells.[13]
-
Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Figure 1: General Experimental Workflow for Mpro Kinetic Analysis
Caption: Figure 2: Key Factors Influencing Reproducibility
References
- 1. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production of Authentic SARS-CoV Mpro with Enhanced Activity: Application as a Novel Tag-cleavage Endopeptidase for Protein Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors affecting stability and infectivity of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Validation & Comparative
A Comparative Analysis of the Efficacy of SARS-CoV-2 Mpro Inhibitors: Mpro-IN-12 and Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to develop effective therapeutics against COVID-19, the SARS-CoV-2 main protease (Mpro) has emerged as a prime target for antiviral drug development. Mpro plays a critical role in the viral replication cycle, and its inhibition can effectively halt the progression of the infection. This guide provides a detailed comparison of two Mpro inhibitors: SARS-CoV-2 Mpro-IN-12, a novel oxindole-based inhibitor, and nirmatrelvir, the active component of the FDA-approved antiviral medication Paxlovid.
This comparison synthesizes available experimental data to objectively evaluate the performance of these two compounds, offering insights into their mechanisms of action, in vitro efficacy, and the experimental protocols used for their characterization.
Mechanism of Action: Targeting the Viral Replication Engine
Both this compound and nirmatrelvir target the main protease (Mpro), also known as 3C-like protease (3CLpro), of the SARS-CoV-2 virus.[1] This enzyme is essential for cleaving viral polyproteins into functional proteins required for viral replication.[1] By inhibiting Mpro, these compounds prevent the virus from producing the machinery it needs to multiply, thereby suppressing the infection.[1]
Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the cysteine residue (Cys145) in the active site of Mpro, leading to reversible inhibition of its enzymatic activity.
In contrast, this compound has been identified as a non-competitive reversible inhibitor.[2] This suggests that it binds to an allosteric site on the Mpro enzyme, rather than directly at the catalytic active site, to modulate and inhibit its function.[2]
References
Head-to-head comparison of allosteric versus competitive Mpro inhibitors
A Comprehensive Guide for Researchers in Drug Discovery
The main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, has emerged as a primary target for antiviral drug development.[1][2] Inhibitors of Mpro can be broadly classified into two categories based on their mechanism of action: competitive and allosteric. This guide provides a detailed head-to-head comparison of these two classes of inhibitors, offering insights into their mechanisms, binding sites, efficacy, and potential for resistance, supported by experimental data and detailed methodologies.
Executive Summary
Competitive inhibitors directly target the highly conserved catalytic active site of Mpro, preventing substrate binding.[1] In contrast, allosteric inhibitors bind to sites distant from the active site, inducing conformational changes that indirectly impair the enzyme's catalytic function.[3][4] This fundamental difference in their mechanism of action has significant implications for their development as antiviral therapeutics, particularly concerning specificity and the potential for the emergence of drug resistance. While competitive inhibitors have seen more extensive development, including the clinically approved nirmatrelvir (a component of Paxlovid), allosteric inhibitors represent a promising alternative strategy that may offer advantages in overcoming resistance.[5][6]
Mechanism of Action and Binding Sites
Competitive Inhibitors: Targeting the Catalytic Core
Competitive inhibitors function by directly binding to the active site of Mpro, the same site where the viral polyprotein substrate binds.[1] This active site is characterized by a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[7] By occupying this critical pocket, competitive inhibitors physically block the substrate from accessing the catalytic machinery, thereby preventing the cleavage of the polyprotein and halting viral replication.[1]
These inhibitors are often peptidomimetic, designed to mimic the natural substrate of Mpro.[8] They can be further classified based on their binding as either reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the catalytic Cys145, leading to permanent inactivation of the enzyme.[8]
dot
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric Binding Sites of the SARS-CoV-2 Main Protease: Potential Targets for Broad-Spectrum Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factual insights of the allosteric inhibition mechanism of SARS-CoV-2 main protease by quercetin: an in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potential allosteric inhibitor of SARS-CoV-2 main protease (Mpro) identified through metastable state analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Non-Competitive Inhibition of SARS-CoV-2 Mpro by Mpro-IN-12: A Comparative Analysis
A detailed examination of the binding mechanism of the novel oxindole-based inhibitor, SARS-CoV-2 Mpro-IN-12, confirms its non-competitive mode of action. This guide provides a comparative analysis of Mpro-IN-12 with other known non-competitive inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery.
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. While many inhibitors target the active site of the enzyme competitively, non-competitive inhibitors, which bind to an allosteric site, offer a distinct advantage as their efficacy is not directly overcome by increasing substrate concentrations. This guide focuses on validating the non-competitive binding mechanism of a novel inhibitor, this compound (also known as compound D026), and compares its performance with other notable non-competitive Mpro inhibitors.
Comparative Analysis of Non-Competitive Mpro Inhibitors
The following table summarizes the key quantitative data for this compound and two other well-characterized non-competitive inhibitors, Ebselen and Tannic Acid.
| Inhibitor | Chemical Class | IC50 (μM) | Ki (μM) | Binding Mechanism |
| This compound (D026) | Oxindole derivative | 101.9[1] | 115[1] | Non-competitive, Reversible[1] |
| Ebselen | Organoselenium compound | 0.07 - 0.38[1] | Not Reported | Non-covalent, Non-competitive[1] |
| Tannic Acid | Polyphenol | 13.4[2] | Not Reported | Dual inhibitor of Mpro and TMPRSS2[2] |
Validating the Non-Competitive Binding Mechanism of Mpro-IN-12
The non-competitive inhibition mechanism of this compound was elucidated through detailed enzyme kinetic studies. The key finding is that the inhibitor reduces the maximum velocity (Vmax) of the enzymatic reaction without affecting the Michaelis constant (Km) of the substrate. This is the hallmark of non-competitive inhibition.
Experimental Protocol: Enzyme Kinetics Assay
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
A dilution series of the inhibitor (Mpro-IN-12) is prepared in the assay buffer.
-
A constant concentration of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding a range of concentrations of the fluorogenic substrate to the wells.
-
The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
The initial reaction velocities (V) are calculated from the linear phase of the progress curves.
3. Data Analysis:
-
The initial velocities are plotted against the substrate concentrations for each inhibitor concentration.
-
The data is fitted to the Michaelis-Menten equation to determine the Vmax and Km values.
-
A Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) is generated. In the presence of a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, indicating no change in Km, but will have different y-intercepts, indicating a decrease in Vmax.
Visualizing the Inhibition Mechanism and Experimental Workflow
To further clarify the concepts and procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Non-competitive inhibition of SARS-CoV-2 Mpro.
Caption: Experimental workflow for kinetic analysis.
Comparison with Alternative Non-Competitive Inhibitors
Ebselen: This organoselenium compound has been identified as a potent non-covalent inhibitor of Mpro.[1] Studies have shown that derivatives of ebselen can exhibit improved antiviral activity.[1] While its non-competitive nature has been suggested, detailed kinetic plots are not as readily available in the public domain for direct comparison.
Tannic Acid: A natural polyphenol, tannic acid has been shown to inhibit Mpro and also the human protease TMPRSS2, which is involved in viral entry.[2] This dual-inhibitory mechanism makes it an interesting candidate. However, its binding kinetics with Mpro and validation as a purely non-competitive inhibitor require further detailed investigation.
Conclusion
The experimental evidence strongly supports the classification of this compound as a non-competitive inhibitor. Its distinct mechanism of action, targeting an allosteric site, makes it a valuable lead compound for the development of novel antiviral therapeutics. Further studies to enhance its potency and pharmacokinetic properties are warranted. This guide provides a foundational understanding and the necessary experimental framework for researchers to build upon in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.
References
Comparative Guide to the Specificity of SARS-CoV-2 Mpro Inhibitor Mpro-IN-12 and Related Oxindole-Based Compounds Against Human Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-12, against human proteases. Due to the limited publicly available data on the specific off-target activity of Mpro-IN-12, this guide also includes and contextualizes specificity data from structurally related oxindole-based protease inhibitors to offer a broader perspective on the potential for cross-reactivity within this chemical class.
Introduction to SARS-CoV-2 Mpro and the Rationale for Specificity
The SARS-CoV-2 Mpro, a cysteine protease, is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication. Its unique substrate preference, cleaving after a glutamine residue, is not commonly found in human proteases. This inherent difference forms the basis for developing Mpro inhibitors with a high degree of selectivity and a low anticipated risk of off-target effects in humans. Mpro-IN-12, an oxindole-based compound, has been identified as a non-competitive, reversible allosteric inhibitor of SARS-CoV-2 Mpro.[1] Understanding its specificity is paramount for its development as a potential antiviral therapeutic.
Quantitative Comparison of Inhibitory Activity
While direct experimental data on the inhibition of a broad panel of human proteases by Mpro-IN-12 is not available in the public domain, we can draw representative comparisons from studies on other oxindole-based protease inhibitors. The following table summarizes the inhibitory activity of a macrocyclic oxindole peptide epoxyketone against several human proteases.
| Inhibitor Class | Compound | Target Protease | IC50 (µM) | Reference |
| Macrocyclic Oxindole Peptide Epoxketone | Epoxyketone 5 | 20S Proteasome (ChT-L activity) | 0.19 ± 0.02 | [2] |
| Epoxyketone 5 | Cathepsin B | No cross-reactivity observed | [2] | |
| Epoxyketone 5 | Chymotrypsin | No inhibition observed | [2] | |
| Macrocyclic Aldehyde 16 | 20S Proteasome (ChT-L activity) | 0.24 ± 0.06 | [2] | |
| Macrocyclic Aldehyde 16 | Cathepsin B | Inhibition observed | [2] | |
| Macrocyclic Aldehyde 16 | m-Calpain | Inhibition observed | [2] |
Note: This data is for oxindole-containing compounds that are structurally distinct from Mpro-IN-12 and may have different off-target profiles. It is presented to illustrate the type of specificity profiling that is crucial for the evaluation of any new protease inhibitor. The lack of cross-reactivity of Epoxyketone 5 against Cathepsin B and Chymotrypsin is a positive indicator for the potential of designing specific oxindole-based inhibitors.[2]
Experimental Protocols
Determining the specificity of a protease inhibitor involves screening it against a panel of physiologically relevant human proteases. A common and robust method for this is the in vitro fluorogenic protease activity assay.
Protocol: In Vitro Fluorogenic Protease Inhibition Assay for Specificity Profiling
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of human proteases using a fluorogenic substrate.
1. Materials and Reagents:
-
Purified human proteases (e.g., Cathepsin B, Caspase-3, Chymotrypsin, Elastase, Trypsin)
-
Specific fluorogenic substrate for each protease
-
Assay buffer specific to each protease
-
Test compound (e.g., Mpro-IN-12) stock solution in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor for each protease
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Dilute the purified human proteases to their optimal working concentration in their respective pre-chilled assay buffers.
-
Prepare a serial dilution of the test compound and the positive control inhibitor in the corresponding assay buffer.
-
Dilute the fluorogenic substrates to their working concentration in the assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add a small volume (e.g., 10 µL) of the serially diluted test compound or control inhibitor to the appropriate wells.
-
Include wells for "no inhibitor" controls (containing only assay buffer and solvent) and "no enzyme" controls (containing only substrate and assay buffer) to measure background fluorescence.
-
-
Enzyme Incubation:
-
Add the diluted human protease solution (e.g., 40 µL) to all wells except the "no enzyme" controls.
-
Mix gently and incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the fluorogenic substrate solution (e.g., 50 µL) to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (end-point assay).
-
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC50) value for each protease.
Visualizations
Signaling Pathway of Mpro Inhibition
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by an allosteric inhibitor like Mpro-IN-12.
Experimental Workflow for Protease Specificity Screening
Caption: A streamlined workflow for determining the specificity of a protease inhibitor.
Logical Relationship: Importance of Inhibitor Specificity
Caption: The relationship between high inhibitor specificity and successful drug development.
References
Validation of an Oxindole-Based Compound as a Lead for SARS-CoV-2 Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ongoing threat of COVID-19 and the potential for future coronavirus outbreaks necessitate a robust pipeline of novel antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) remains a prime target for drug development due to its essential role in viral replication. This guide provides a comparative analysis of a novel oxindole-based Mpro inhibitor, identified as a promising lead compound, against other notable Mpro inhibitors. The data presented is intended to aid researchers in evaluating its potential for further development.
Performance Comparison of SARS-CoV-2 Mpro Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of the lead oxindole-based compound against established SARS-CoV-2 Mpro inhibitors, Nirmatrelvir (a component of Paxlovid) and GC376.
| Compound | Type | Target | IC50 (μM) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| Oxindole Derivative | Non-competitive, Reversible | Allosteric Site of Mpro | 101.9[1][2][3] | Data Not Available | Data Not Available | Data Not Available |
| Nirmatrelvir (PF-07321332) | Competitive, Reversible Covalent | Catalytic Site of Mpro | 0.0031 (Ki)[4] | 0.074[5] | >100 | >1351 |
| GC376 | Competitive, Reversible Covalent | Catalytic Site of Mpro | 0.026 (Ki) | 0.91 | >100 | >110 |
Note: A lower IC50/EC50 indicates higher potency, while a higher CC50 and Selectivity Index indicate lower cytotoxicity and a better safety profile, respectively. Data for the lead oxindole derivative's antiviral activity (EC50) and cytotoxicity (CC50) in cell-based assays are not yet publicly available and represent a critical next step in its validation.
In Vivo Efficacy
Preclinical evaluation in animal models is a crucial step in validating a lead compound. While in vivo data for the novel oxindole derivative is not yet available, studies on comparator compounds provide a benchmark for efficacy.
-
Nirmatrelvir: In K18-hACE2 transgenic mice infected with SARS-CoV-2, oral administration of Nirmatrelvir resulted in a significant reduction of viral RNA and infectious virus titers in the lungs and nasal turbinates.[6] Treatment has also been shown to blunt the development of SARS-CoV-2-specific antibody and T cell responses in mouse models.[6] In a SCID mouse model infected with the Beta variant, Nirmatrelvir treatment (300 mg/kg, twice daily for three days) significantly reduced infectious virus titers in the lungs by 3.9 log10.[7]
-
GC376: In the K18-hACE2 mouse model, GC376 treatment led to milder tissue lesions, reduced viral loads, and decreased inflammation, particularly in the brain where a 5-log reduction in viral titers was observed in mice challenged with a low virus dose.[8][9] However, it did not significantly improve overall clinical symptoms or survival rates.[1][8][9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate Mpro inhibitors.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Mpro.
-
Principle: A fluorogenic substrate containing a specific cleavage site for Mpro is flanked by a fluorescent reporter and a quencher. In its uncleaved state, the quencher suppresses the reporter's fluorescence. Upon cleavage by active Mpro, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds and controls (e.g., DMSO as negative control)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense the test compound at various concentrations into the assay plate.
-
Add a solution of recombinant SARS-CoV-2 Mpro to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay assesses the ability of a compound to protect cells from virus-induced death.
-
Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE) in susceptible cell lines (e.g., Vero E6). Antiviral compounds will inhibit viral replication and thus prevent or reduce CPE, allowing for cell survival.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds and controls
-
96-well cell culture plates
-
Cell viability reagent (e.g., Crystal Violet, MTT, or CellTiter-Glo)
-
-
Procedure:
-
Seed Vero E6 cells into 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability using a chosen method. For Crystal Violet staining, fix the cells, stain with crystal violet, and then solubilize the dye to measure absorbance.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Determine the EC50 value, the concentration at which 50% of the CPE is inhibited.
-
Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to host cells.
-
Principle: Similar to the antiviral assay, but without the addition of the virus, to measure the direct effect of the compound on cell viability.
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Measure cell viability using a reagent like MTT, which is converted to a colored formazan product by metabolically active cells.
-
Calculate the percentage of cell viability relative to the untreated cell control.
-
Determine the CC50 value, the concentration at which a 50% reduction in cell viability is observed.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Caption: Drug Discovery Workflow for Mpro Inhibitors.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. news-medical.net [news-medical.net]
- 3. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of SARS-CoV-2 Mpro Inhibitors in Combination Therapies: A Comparative Guide
A comprehensive analysis of the enhanced efficacy of SARS-CoV-2 main protease (Mpro) inhibitors when combined with other antiviral agents, providing researchers and drug development professionals with comparative data and detailed experimental protocols.
While specific synergistic data for the compound "SARS-CoV-2 Mpro-IN-12" are not publicly available, extensive research on other potent SARS-CoV-2 main protease (Mpro) inhibitors reveals a strong potential for synergistic interactions with various antiviral agents. This guide provides a comparative overview of these findings, offering valuable insights into the development of effective combination therapies against COVID-19. The combination of drugs with different mechanisms of action has been shown to be a successful strategy in treating other viral infections like HIV and Hepatitis C.[1]
The primary rationale for exploring combination therapies is to enhance antiviral efficacy, lower the required dosages to reduce potential side effects, and minimize the risk of developing drug-resistant viral variants.[2][3] Studies have demonstrated that combining an Mpro inhibitor, which targets a crucial viral enzyme for replication, with an agent targeting a different step in the viral life cycle, such as an RNA-dependent RNA polymerase (RdRp) inhibitor, can lead to a more potent antiviral effect than either drug alone.[1][4][5]
Comparative Analysis of Synergistic Combinations
The following table summarizes the quantitative data from key studies investigating the synergistic effects of SARS-CoV-2 Mpro inhibitors with other antiviral agents.
| Mpro Inhibitor | Combination Agent | Cell Line/Model | Key Findings & Synergy Score |
| Nirmatrelvir | Remdesivir | Vero E6 & Calu-3 cells | Bliss synergy score >10 , indicating a strong synergistic effect at clinically relevant concentrations.[6][7] Specifically, a combination of 0.5 mg/L nirmatrelvir and 4 mg/L remdesivir achieved a Bliss synergy score of 32.6 in Vero E6 cells and 43.7 in Calu-3 cells.[6] |
| Mpro61 (computationally designed) | Molnupiravir | SARS-CoV-2 replicon system & B6-K18-hACE2 mice | Potent synergy observed in cellular assays, leading to a strong increase in percent inhibition at low concentrations of both compounds.[1][5][8] The combination also demonstrated efficacy and synergy in an in vivo mouse model.[1][5] |
| Nirmatrelvir | Molnupiravir | K18-hACE2 transgenic mice & Rhesus macaques | Improved inhibitory effect and survival in mice with combination therapy compared to monotherapy.[9][10] The combination also led to milder disease progression and a stronger reduction in viral shedding and replication in macaques.[10] |
| Mpro Inhibitors (general) | TMPRSS2 Inhibitors (e.g., Camostat) | Calu-3 lung epithelial cells | Synergistic suppression of SARS-CoV-2 infection .[2] Combining drugs that target viral entry (TMPRSS2 inhibitors) and replication (Mpro inhibitors) can be an effective strategy. |
| PLpro Inhibitors (HCV drugs) | Remdesivir | Monkey and human cell cultures | Some Hepatitis C virus drugs that inhibit the papain-like protease (PLpro) of SARS-CoV-2 showed a synergistic effect with remdesivir , boosting its efficacy by as much as 10-fold.[11] |
Experimental Protocols
The assessment of synergistic effects between antiviral agents is crucial for the preclinical development of combination therapies. Below are detailed methodologies for key experiments cited in the referenced studies.
In Vitro Antiviral Synergy Assay (Checkerboard Method)
This method is widely used to evaluate the interaction between two drugs over a range of concentrations.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well or 384-well plates and incubate overnight to allow for cell adherence.[6][12]
-
Drug Preparation: Prepare serial dilutions of the Mpro inhibitor (Drug A) and the combination agent (Drug B) in a separate plate to create a two-dimensional matrix of various concentration combinations.[12]
-
Infection and Treatment: Infect the seeded cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[12] Immediately after infection, add the drug combination matrix to the cells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) to allow for viral replication and the drugs to exert their effects.[6][12]
-
Assessment of Viral Cytopathic Effect (CPE) or Viability: Quantify the extent of virus-induced cell death or measure cell viability using assays such as CellTiter-Glo, which measures ATP content.[12]
-
Data Analysis and Synergy Scoring: Analyze the data using synergy models such as the Bliss independence model, Loewe additivity model, or Highest Single Agent (HSA) model to calculate synergy scores.[6] A positive score typically indicates synergy, a score around zero indicates an additive effect, and a negative score suggests antagonism.
Mechanisms of Synergistic Action
The synergistic effect of combining a SARS-CoV-2 Mpro inhibitor with another antiviral, such as an RdRp inhibitor, stems from their targeting of two distinct and essential stages of the viral life cycle. The Mpro is a viral protease crucial for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication. An RdRp inhibitor, on the other hand, directly targets the enzyme responsible for replicating the viral RNA genome. By simultaneously inhibiting both processes, the combination therapy can more effectively suppress viral replication than either agent alone.
References
- 1. Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Combined molnupiravir-nirmatrelvir treatment improves the inhibitory effect on SARS-CoV-2 in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessgovernment.org [openaccessgovernment.org]
- 12. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Look at SARS-CoV-2 Mpro Inhibitors: Guiding a New Wave of Antiviral Drug Development
A detailed analysis of the main protease (Mpro) of SARS-CoV-2 in complex with a range of inhibitors reveals critical insights into their binding mechanisms and inhibitory activities. This comparison provides a valuable resource for researchers and drug developers aiming to design more potent and specific antiviral therapeutics.
The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, is a primary target for antiviral drug development.[1][2] Its role in processing viral polyproteins makes it essential for viral replication and transcription.[1] A comparative structural analysis of Mpro in complex with different inhibitors—both covalent and non-covalent—highlights diverse binding strategies and provides a blueprint for the rational design of next-generation antiviral agents.[2][3]
A variety of compounds have been identified as Mpro inhibitors, ranging from repurposed drugs to newly designed molecules.[1][4] Structural studies, primarily through X-ray crystallography, have been instrumental in elucidating the precise interactions between these inhibitors and the Mpro active site.[4][5][6] These studies reveal that inhibitors can bind covalently to the catalytic cysteine (Cys145) or non-covalently through a network of hydrogen bonds and hydrophobic interactions.[2][3]
Quantitative Comparison of Mpro Inhibitors
The efficacy of different inhibitors against SARS-CoV-2 Mpro varies significantly. This can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). A lower value for these parameters indicates a higher potency of the inhibitor. The table below summarizes key quantitative data for a selection of Mpro inhibitors based on available research.
| Inhibitor | Type | IC50 (µM) | Kd (µM) | PDB Code |
| Nirmatrelvir | Covalent | Data not available in provided context | Data not available in provided context | 7RFS[7] |
| Ibuzatrelvir | Covalent | Data not available in provided context | Data not available in provided context | Not specified in context |
| GC376 | Covalent | 0.89[8] | 1.6[8] | 6WTT[4][8] |
| Calpain Inhibitor II | Covalent | Data not available in provided context | Data not available in provided context | 6XA4[6] |
| Calpain Inhibitor XII | Covalent | Data not available in provided context | Data not available in provided context | 6XFN[6][9] |
| Ebselen | Covalent | 0.67[1] | Data not available in provided context | Not specified in context |
| Ensitrelvir | Non-covalent | 0.013[2] | Data not available in provided context | Not specified in context |
| Compound 13c | Not specified in context | 1.8[10] | Data not available in provided context | Not specified in context |
| Compound 13 | Not specified in context | 3.5[10] | Data not available in provided context | Not specified in context |
| Compound 13b | Not specified in context | 29.1[10] | Data not available in provided context | Not specified in context |
Note: The table presents a selection of inhibitors for which quantitative data was available in the provided search results. A comprehensive list would require a broader literature survey.
Structural Insights into Inhibitor Binding
Crystal structures of Mpro in complex with these inhibitors provide a detailed view of their binding modes. For instance, covalent inhibitors like GC376 form a covalent bond with the catalytic Cys145, directly blocking the enzyme's proteolytic activity.[8] Non-covalent inhibitors, on the other hand, occupy the active site and disrupt substrate binding through a series of non-covalent interactions.[2]
The binding of calpain inhibitors II and XII revealed that the S1 pocket of Mpro can accommodate hydrophobic residues, challenging the previous assumption that a hydrophilic residue was necessary at this position.[6] This finding opens up new avenues for inhibitor design. Furthermore, the structure of calpain inhibitor XII showed an unexpected, inverted binding pose, highlighting the flexibility of the Mpro active site.[6]
The comparison between inhibitors like nirmatrelvir and ibuzatrelvir, both of which target Mpro, reveals subtle differences in their interactions within the substrate-binding pockets, which can account for differences in their potency and pharmacokinetic properties.[7]
Experimental Protocols
The structural and functional analysis of Mpro inhibitors relies on a series of well-established experimental protocols. Below are generalized methodologies for key experiments.
1. Protein Expression and Purification of Mpro
-
Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an expression vector (e.g., pGEX-6P-1 or pET-based vectors) with a tag (e.g., GST or His-tag) for purification. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Cell Lysis and Affinity Chromatography: The bacterial cells are harvested by centrifugation and lysed. The cell lysate is clarified, and the supernatant containing the tagged Mpro is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., PreScission Protease or TEV protease) to obtain the native Mpro sequence. Further purification steps, such as size-exclusion chromatography, are employed to obtain highly pure and homogenous Mpro.
2. X-ray Crystallography of Mpro-Inhibitor Complexes
-
Crystallization: Purified Mpro is concentrated and mixed with the inhibitor of interest. The complex is then subjected to crystallization screening using various techniques like hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, pH, and temperature) are tested to obtain diffraction-quality crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known Mpro structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.
3. Enzyme Inhibition Assay (FRET-based)
-
Principle: A fluorescence resonance energy transfer (FRET) based assay is commonly used to measure Mpro activity. A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Procedure: The assay is performed in a multi-well plate format. A fixed concentration of Mpro and the FRET substrate are incubated with varying concentrations of the inhibitor. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of Mpro inhibitors.
This comparative analysis underscores the importance of a multi-faceted approach, combining quantitative biochemical assays with high-resolution structural studies, to advance the development of effective antiviral therapies against SARS-CoV-2 and future coronavirus threats. The diverse ways in which different inhibitors interact with the Mpro active site provide a rich landscape for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SARS-CoV-2 Mpro-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the novel, oxindole-based, non-competitive, and reversible SARS-CoV-2 main protease (Mpro) inhibitor, SARS-CoV-2 Mpro-IN-12 (also known as compound D026). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, thereby fostering a secure research environment.
Compound Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from its supplier, MedChemExpress, and related compounds suggest it is intended for research use only. An SDS for a similar compound from the same supplier, SARS-CoV-2 Mpro-IN-2, indicates that it is not classified as a hazardous substance.[1] However, in the absence of specific data for Mpro-IN-12, it is prudent to handle it with the standard care afforded to all novel chemical entities.
| Property | Value | Reference |
| Target | SARS-CoV-2 Main Protease (Mpro) | [2] |
| Inhibitor Type | Non-competitive, Reversible | [3] |
| Chemical Class | Oxindole derivative | [3] |
| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific recommendations. | [2] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name and any identifiers on the label match the order.
-
Store the compound according to the manufacturer's recommendations, typically at room temperature for short-term storage.[2] For long-term stability, consult the Certificate of Analysis.
2. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE when handling the compound. This includes:
-
A properly fitted laboratory coat.
-
Nitrile gloves.
-
Safety glasses with side shields or safety goggles.[4]
-
-
Ensure good ventilation in the work area. For procedures that may generate dust or aerosols, a fume hood is recommended.
3. Preparation of Solutions:
-
Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any fine particulates.
-
When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
Use appropriate glassware and ensure it is clean and dry before use.
4. Experimental Use:
-
Conduct all experiments involving this compound in a designated and clean workspace.
-
Avoid skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[4]
-
Do not eat, drink, or smoke in the laboratory where the compound is handled.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All solid waste contaminated with the inhibitor (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing the inhibitor should be collected in a separate, sealed, and properly labeled waste container.
2. Disposal Procedures:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the compound or its solutions down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery of Novel Small Oxindole-Based Inhibitors Targeting the SARS-CoV-2 Main Protease (Mpro ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gz-supplies.com [gz-supplies.com]
- 5. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
